2-Methyl-5-(quinoxalin-2-yl)aniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-quinoxalin-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-10-6-7-11(8-12(10)16)15-9-17-13-4-2-3-5-14(13)18-15/h2-9H,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPPPIPUONNFEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-5-(quinoxalin-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-(quinoxalin-2-yl)aniline is a heterocyclic aromatic amine containing a quinoxaline moiety fused with a substituted aniline.[1] This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities associated with quinoxaline derivatives. Quinoxalines are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The physicochemical properties of this compound are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the design of potential therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including detailed experimental protocols for their determination and a plausible synthetic route.
Physicochemical Properties
The physicochemical properties of this compound have been predicted using computational models due to the limited availability of experimental data. For comparative purposes, experimental and predicted data for the related analogs, 2-methylquinoxaline and 5-methylquinoxaline, are also presented.
Data Summary
| Property | Predicted Value for this compound | Experimental/Predicted Value for 2-Methylquinoxaline | Experimental/Predicted Value for 5-Methylquinoxaline |
| Molecular Formula | C₁₅H₁₃N₃ | C₉H₈N₂ | C₉H₈N₂ |
| Molecular Weight ( g/mol ) | 235.28 | 144.17 | 144.17 |
| Melting Point (°C) | 160-180 (Predicted) | 37-39 (Experimental) | 33-35 (Experimental) |
| Boiling Point (°C) | 450-550 (Predicted) | 245-247 (Experimental) | 246 (Experimental) |
| pKa (acidic) | 15-16 (Predicted) | Not Available | Not Available |
| pKa (basic) | 2-3 (Predicted) | 0.8 (Predicted) | 1.1 (Predicted) |
| logP (Octanol-Water Partition Coefficient) | 3.0-3.5 (Predicted) | 1.89 (Predicted) | 1.95 (Predicted) |
| Aqueous Solubility (mg/L) | 10-50 (Predicted) | 3391 (Experimental) | Freely Soluble (Experimental) |
Experimental Protocols
The following sections detail the standard experimental methodologies for the determination of the key physicochemical properties of organic compounds like this compound.
Synthesis of this compound
A plausible synthetic route for this compound involves the condensation of 4-methyl-3-nitroaniline with glyoxal, followed by reduction of the nitro group.
Materials:
-
4-methyl-3-nitroaniline
-
Glyoxal (40% aqueous solution)
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Synthesis of 2-Methyl-5-(quinoxalin-2-yl)nitrobenzene:
-
In a round-bottom flask, dissolve 4-methyl-3-nitroaniline in ethanol.
-
Add an equimolar amount of glyoxal solution dropwise to the stirred solution.
-
Heat the mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Reduction of the Nitro Group:
-
Suspend the crude 2-Methyl-5-(quinoxalin-2-yl)nitrobenzene in a mixture of ethanol and water.
-
Heat the suspension to 60-70 °C.
-
Add sodium dithionite portion-wise until the yellow color of the nitro compound disappears.
-
Continue heating for an additional 30 minutes.
-
Cool the reaction mixture and make it alkaline with a 10% NaOH solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determination of Melting Point
The melting point is determined using a capillary melting point apparatus.
Materials:
-
Purified this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
Finely powder a small amount of the dry, purified sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the last solid particle disappears (the end of melting). This range is the melting point.
Determination of logP (Octanol-Water Partition Coefficient)
The Shake-Flask method is a standard procedure for determining the octanol-water partition coefficient.
Materials:
-
Purified this compound
-
1-Octanol (pre-saturated with water)
-
Water (pre-saturated with 1-octanol)
-
Separatory funnel
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of the compound in 1-octanol.
-
Add a known volume of this octanol solution to a separatory funnel containing a known volume of water.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.
-
Allow the layers to separate completely.
-
Carefully withdraw a sample from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility
The shake-flask method can also be used to determine aqueous solubility.
Materials:
-
Purified this compound
-
Distilled water
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Add an excess amount of the solid compound to a known volume of water in a flask.
-
Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw a sample of the clear supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
The determined concentration is the aqueous solubility of the compound at that temperature.
Determination of pKa
Potentiometric titration is a common method for pKa determination.
Materials:
-
Purified this compound
-
Standardized hydrochloric acid (HCl) solution
-
Standardized sodium hydroxide (NaOH) solution
-
pH meter with a combination electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a water-cosolvent mixture if solubility in pure water is low).
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Titrate the solution with a standardized solution of HCl (to determine basic pKa) or NaOH (to determine acidic pKa) by adding small, known volumes of the titrant.
-
Record the pH of the solution after each addition of titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point of the titration curve. For a more accurate determination, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.
Visualizations
Synthetic Pathway
The following diagram illustrates a plausible synthetic pathway for this compound.
Caption: Synthetic route to this compound.
Experimental Workflow for Physicochemical Property Determination
The following diagram outlines the general workflow for determining the key physicochemical properties.
Caption: General workflow for physicochemical characterization.
References
An In-depth Technical Guide on the Crystal Structure Determination of 2-Methyl-5-(quinoxalin-2-yl)aniline
Disclaimer: The crystal structure of 2-Methyl-5-(quinoxalin-2-yl)aniline is not publicly available. This guide, therefore, presents a detailed, hypothetical methodology for its synthesis, crystallization, and subsequent crystal structure determination based on established protocols for similar quinoxaline derivatives. All experimental data presented are representative examples to illustrate the expected outcomes.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of various pharmacologically active agents and functional materials. Their biological activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties. A thorough understanding of their three-dimensional structure through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the core processes required for the crystal structure determination of this compound, from chemical synthesis to final structural analysis.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved via a palladium-catalyzed Suzuki cross-coupling reaction, a robust method for forming carbon-carbon bonds. The general procedure is as follows:
1.1. Materials and Reagents:
-
2-Chloroquinoxaline
-
(4-amino-3-methylphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
1.2. Reaction Procedure:
-
To a reaction vessel, add 2-chloroquinoxaline (1.0 eq.), (4-amino-3-methylphenyl)boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Add palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.) to the vessel.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
Crystallization
Obtaining high-quality single crystals is the most critical step for X-ray diffraction analysis. Several methods can be employed for the crystallization of small organic molecules.[1][2][3]
2.1. Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to create a nearly saturated solution. The choice of solvent is critical and often determined by trial and error.[4]
-
Filter the solution through a syringe filter into a clean, small vial.
-
Cover the vial with a cap or parafilm with a few needle-sized holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[4]
2.2. Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively high-boiling-point solvent in which it is soluble (e.g., chloroform or dichloromethane). Place this solution in a small, open vial.
-
Place this small vial inside a larger, sealed jar that contains a more volatile solvent in which the compound is insoluble (the anti-solvent, e.g., hexane or pentane).[5]
-
Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[5]
Single-Crystal X-ray Diffraction
3.1. Crystal Mounting and Data Collection:
-
Select a suitable single crystal (ideally 0.1-0.3 mm in size, transparent, and without visible defects) under a microscope.[6]
-
Mount the crystal on a goniometer head using a cryoloop and cryo-protectant oil.
-
Place the mounted crystal on the X-ray diffractometer. A stream of cold nitrogen gas (e.g., at 100 K) is typically used to minimize thermal motion and radiation damage.
-
The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, is used to collect the diffraction data.
-
A series of diffraction images (frames) are collected as the crystal is rotated through various angles.
3.2. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final model is validated using crystallographic software to check for geometric and other potential issues.
Data Presentation
As no experimental data exists for the title compound, the following table presents representative crystallographic data for a similar quinoxaline derivative to illustrate the expected format and values.
| Parameter | Illustrative Value |
| Chemical Formula | C₁₅H₁₃N₃ |
| Formula Weight | 235.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.328 (7) |
| b (Å) | 13.895 (9) |
| c (Å) | 20.312 (15) |
| α (°) | 90 |
| β (°) | 90.63 (8) |
| γ (°) | 90 |
| Volume (ų) | 2350.7 (3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.328 |
| Absorption Coeff. (mm⁻¹) | 0.085 |
| F(000) | 496 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100(2) |
| Reflections Collected | 22546 |
| Independent Reflections | 5978 [R(int) = 0.045] |
| Final R indices [I > 2σ(I)] | R₁ = 0.063, wR₂ = 0.182 |
| R indices (all data) | R₁ = 0.085, wR₂ = 0.210 |
| Goodness-of-Fit on F² | 1.01 |
Note: Data in this table is for illustrative purposes only and does not represent the actual crystal structure of this compound.
Visualizations
Experimental Workflow
The logical flow from synthesis to structure determination is a multi-step process requiring careful execution at each stage.
Caption: Experimental workflow for the determination of the crystal structure.
Potential Biological Signaling Pathway
Quinoxaline derivatives have been identified as inhibitors of various signaling kinases, including Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a key component of a stress-response pathway that can lead to inflammation and apoptosis.[7][8][9]
Caption: The ASK1 signaling pathway and potential inhibition by a quinoxaline derivative.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 4. How To [chem.rochester.edu]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 7. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are ASK1 modulators and how do they work? [synapse.patsnap.com]
Potential Biological Activities of 2-Methyl-5-(quinoxalin-2-yl)aniline Derivatives: A Technical Guide
Disclaimer: Direct experimental data on the biological activities of 2-Methyl-5-(quinoxalin-2-yl)aniline and its specific derivatives are not extensively available in the current body of scientific literature. This guide, therefore, provides an in-depth overview of the known biological activities of structurally related quinoxaline derivatives to infer the potential therapeutic applications of the target compound. The methodologies and findings presented herein are based on studies of analogous structures and are intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this chemical space.
Introduction to Quinoxaline Derivatives
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. The biological effects of these compounds are often attributed to their ability to intercalate into DNA, inhibit key enzymes involved in cellular signaling, and generate reactive oxygen species. The specific substitution pattern on the quinoxaline ring system plays a crucial role in determining the potency and selectivity of these biological activities.
Potential Anticancer Activity
Quinoxaline derivatives have emerged as promising candidates for anticancer drug development. Their mechanisms of action are diverse and often involve the inhibition of critical signaling pathways that are dysregulated in cancer cells.
Inhibition of Protein Kinases
Many quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes such as proliferation, survival, and angiogenesis.
2.1.1 Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several quinoxaline-based compounds have shown significant VEGFR-2 inhibitory activity. While no data exists for this compound, related derivatives have demonstrated potent inhibition.
Table 1: In Vitro VEGFR-2 Inhibitory Activity of Selected Quinoxaline Derivatives
| Compound ID | Structure | IC50 (nM) | Reference |
|---|---|---|---|
| Sorafenib | (Reference Drug) | 3.12 | [1] |
| Compound 23j | bis([2][3][4]triazolo) [4,3-a:3',4'-c]quinoxaline derivative | 3.7 | [1] |
| Compound 23a | bis([2][3][4]triazolo) [4,3-a:3',4'-c]quinoxaline derivative | 5.8 | [1] |
| Compound 23d | bis([2][3][4]triazolo) [4,3-a:3',4'-c]quinoxaline derivative | 11.8 |[1] |
2.1.2 Epidermal Growth Factor Receptor (EGFR)
EGFR is another important target in cancer therapy, as its overexpression and mutation are common in various cancers. Quinoxaline derivatives have been developed as EGFR inhibitors.
2.1.3 PI3K/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[2][5] Dysregulation of this pathway is a hallmark of many cancers.[2][5] Quinoxaline derivatives have been investigated as dual inhibitors of PI3K and mTOR.[2]
Cytotoxic Activity
The anticancer potential of quinoxaline derivatives is often evaluated by their cytotoxicity against various cancer cell lines.
Table 2: In Vitro Cytotoxic Activity of Selected Quinoxaline Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 4m | A549 (Non-small-cell lung) | 9.32 ± 1.56 | [6] |
| Compound 4b | A549 (Non-small-cell lung) | 11.98 ± 2.59 | [6] |
| 5-Fluorouracil | A549 (Non-small-cell lung) | 4.89 ± 0.20 | [6] |
| Compound VIId | HCT116 (Colon) | 7.8 | [7] |
| Compound VIIIc | HCT116 (Colon) | 2.5 | [7] |
| Compound XVa | HCT116 (Colon) | 4.4 | [7] |
| Compound 5 | HeLa (Cervical) | 0.126 | [8] |
| Compound 5 | SMMC-7721 (Hepatoma) | 0.071 | [8] |
| Compound 5 | K562 (Leukemia) | 0.164 | [8] |
| Doxorubicin | (Reference Drug) | - |[7][8] |
Potential Antimicrobial Activity
Quinoxaline derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi.[6] The mechanism of their antimicrobial action is thought to involve the inhibition of microbial growth and proliferation.
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Quinoxaline Derivatives Against Various Microbial Strains
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-4 | [9] |
| Vancomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 4 | [9] |
| Compound 10 | Candida albicans | 16 | [2] |
| Compound 10 | Aspergillus flavus | 16 | [2] |
| Compound 2d | Escherichia coli | 8 | [2] |
| Compound 3c | Escherichia coli | 8 | [2] |
| Compound 2d | Bacillus subtilis | 16 | [2] |
| Compound 3c | Bacillus subtilis | 16 | [2] |
| Compound 4 | Bacillus subtilis | 16 | [2] |
| Compound 6a | Bacillus subtilis | 16 |[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of the biological activities of quinoxaline derivatives.
Synthesis of Quinoxaline Derivatives
A general and widely used method for the synthesis of quinoxalines involves the condensation of an aromatic diamine with an α-dicarbonyl compound.
Workflow for Quinoxaline Synthesis
Caption: General workflow for the synthesis of quinoxaline derivatives.
Detailed Protocol:
-
Dissolve the o-phenylenediamine derivative (1 mmol) in a suitable solvent system, such as a mixture of ethanol and glacial acetic acid (e.g., 5:1 v/v).
-
Add the α-dicarbonyl compound (1 mmol) to the solution.
-
Reflux the reaction mixture for a specified period (e.g., 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure quinoxaline derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Detailed Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2 kinase. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
[3][10][11][12]Workflow for VEGFR-2 Kinase Assay
Caption: Workflow for a luminescence-based VEGFR-2 kinase inhibition assay.
Detailed Protocol:
-
Prepare a 1x kinase buffer from a 5x stock.
-
Prepare a master mix containing the kinase buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).
-
Add the master mix to the wells of a white 96-well plate.
-
Add the test inhibitor at various concentrations to the designated wells. Add a diluent solution for the blank and positive control wells.
-
Add the 1x kinase buffer to the "Blank" wells.
-
Dilute the VEGFR-2 kinase to the desired concentration in 1x kinase buffer.
-
Initiate the reaction by adding the diluted VEGFR-2 kinase to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
Add a kinase detection reagent (e.g., Kinase-Glo™ MAX) to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 15 minutes.
-
Measure the luminescence using a microplate reader.
-
Subtract the "Blank" reading from all other readings and calculate the percent inhibition and IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways
PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Quinoxaline derivatives have shown promise as inhibitors of this pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoxaline derivatives.
Conclusion and Future Directions
While the specific biological activities of this compound derivatives remain to be elucidated, the extensive research on the broader quinoxaline class strongly suggests their potential as valuable scaffolds for the development of novel therapeutic agents. The data on structurally related compounds indicate promising anticancer and antimicrobial activities. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs. Key areas of investigation should include:
-
In vitro and in vivo anticancer studies: Screening against a diverse panel of cancer cell lines and evaluation in preclinical animal models.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.
-
Antimicrobial spectrum analysis: Determining the range of bacteria and fungi susceptible to these derivatives.
-
Structure-activity relationship (SAR) studies: Systematically modifying the structure to optimize potency, selectivity, and pharmacokinetic properties.
The information compiled in this technical guide provides a solid foundation and a roadmap for researchers to embark on the exploration of this promising class of compounds.
References
- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
In Silico Docking Analysis of 2-Methyl-5-(quinoxalin-2-yl)aniline: A Technical Guide for Drug Discovery Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in silico docking procedures for the novel compound 2-Methyl-5-(quinoxalin-2-yl)aniline. While specific experimental data for this exact molecule is not yet publicly available, this document outlines a robust, best-practice methodology based on extensive research into structurally similar quinoxaline derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry, frequently investigated for their potential as kinase inhibitors in oncology. This guide will therefore focus on a generalized workflow for assessing the binding affinity of this compound against common cancer-related kinase targets.
Introduction to Quinoxaline Derivatives in Drug Discovery
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in pharmaceutical research. Their versatile structure allows for a wide range of biological activities, with a significant number of studies highlighting their potential as anticancer agents.[1][2][3][4] The mechanism of action for many quinoxaline-based compounds involves the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][2][3] In silico molecular docking serves as a powerful computational tool to predict the binding interactions and affinity of novel compounds like this compound with these protein targets, thereby guiding further experimental validation.
Proposed Protein Targets for In Silico Screening
Based on the established activity of similar quinoxaline derivatives, the following protein kinases are proposed as primary targets for the initial in silico screening of this compound:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2]
-
Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that plays a critical role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers.[3][5]
-
c-Jun N-terminal Kinases 1 (JNK1): A member of the mitogen-activated protein kinase (MAPK) family, involved in cellular responses to stress, and implicated in cancer cell proliferation and apoptosis.[6]
Experimental Protocols: A Step-by-Step Guide to Molecular Docking
This section details a standardized and widely adopted protocol for performing molecular docking studies.
Ligand Preparation
-
3D Structure Generation: The 3D structure of this compound is constructed using molecular modeling software such as ChemBioDraw Ultra.
-
Energy Minimization: The initial 3D structure is subjected to energy minimization to obtain a stable and low-energy conformation. This is typically performed using a force field like MMFF94.
-
File Format Conversion: The optimized ligand structure is saved in a suitable format for docking, such as PDBQT, which includes atomic charges and rotatable bond information.
Protein Preparation
-
PDB Structure Retrieval: The crystal structures of the target proteins (e.g., VEGFR-2, EGFR, JNK1) are downloaded from the Protein Data Bank (PDB).
-
Pre-processing: Water molecules and co-crystallized ligands are removed from the protein structure.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate atomic charges are assigned.
-
Grid Box Definition: A grid box is defined around the active site of the protein. The dimensions and center of the grid box are chosen to encompass the entire binding pocket.
Molecular Docking Simulation
-
Docking Software: AutoDock Vina is a widely used and effective software for molecular docking.[1]
-
Configuration: A configuration file is created specifying the paths to the prepared ligand and protein files, the grid box parameters, and the number of binding modes to generate.
-
Execution: The docking simulation is run to predict the binding poses and affinities of the ligand within the protein's active site.
Analysis of Docking Results
-
Binding Affinity: The binding affinity, typically expressed in kcal/mol, is the primary quantitative output. A more negative value indicates a stronger predicted binding interaction.
-
Interaction Analysis: The predicted binding poses are visualized to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site.
Data Presentation: Summarized Docking Results
The following table provides a template for summarizing the quantitative data obtained from molecular docking studies.
| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| VEGFR-2 | 2OH4[1][2] | This compound | - | - | - |
| EGFR | 1M17[3] | This compound | - | - | - |
| JNK1 | - | This compound | - | - | - |
Note: The binding affinity values and interacting residues are hypothetical and would be populated upon completion of the docking simulations.
Mandatory Visualizations
General Workflow for In Silico Docking
Caption: A flowchart illustrating the key stages of an in silico molecular docking study.
Hypothetical Signaling Pathway Inhibition
Caption: A diagram showing the potential inhibitory action on a generic kinase signaling pathway.
Conclusion
This technical guide outlines a comprehensive and established methodology for conducting in silico docking studies on this compound. By leveraging the wealth of existing research on quinoxaline derivatives, this document provides a solid foundation for researchers to predict the binding characteristics of this novel compound against relevant cancer-related protein targets. The successful application of these computational methods will be instrumental in prioritizing experimental resources and accelerating the drug discovery and development process.
References
- 1. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]
- 2. Molecular Docking Approach of Some Quinoxaline Derivatives as Anticancer Agents Targeting VEGFR-2. [journals.ekb.eg]
- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the crystal structure investigation and virtual screening approach of quinoxaline derivatives as potent against c-Jun N-terminal kinases 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility Profile of 2-Methyl-5-(quinoxalin-2-yl)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, quantitative solubility data for 2-Methyl-5-(quinoxalin-2-yl)aniline is limited. This guide provides a comprehensive overview based on the known properties of quinoxaline and aniline derivatives, alongside standardized experimental protocols for determining its solubility profile.
Introduction
This compound is a heterocyclic compound featuring a quinoxaline core fused to a substituted aniline moiety.[1] Quinoxaline derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] The solubility of such a compound in various organic solvents is a critical parameter in drug discovery and development, influencing everything from synthesis and purification to formulation and bioavailability. This document aims to provide a detailed technical guide to understanding and determining the solubility profile of this compound.
Predicted Solubility Profile
Based on the structure of this compound, which contains both aromatic and heterocyclic components with nitrogen atoms capable of hydrogen bonding, its solubility is expected to vary across different organic solvents. The presence of the aniline group suggests potential solubility in acidic solutions, while the overall aromatic character indicates likely solubility in a range of organic solvents.
Table 1: Qualitative Solubility and Solvent Usage for Quinoxaline Derivatives in Organic Solvents
| Solvent Class | Specific Solvents | Context of Use for Quinoxaline Derivatives | Predicted Applicability for this compound |
| Protic Solvents | Ethanol, Methanol | Used in synthesis and for preparing solutions for biological assays.[4] | Likely to be soluble, especially with heating. |
| Aprotic Polar Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Commonly used as a solvent for a wide range of organic compounds, including for synthesis and in vitro biological screening. | High probability of good solubility. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Often used in extraction and purification processes. | Expected to be soluble. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Used in synthesis and purification. | Moderate solubility is anticipated. |
| Aromatic Hydrocarbons | Toluene, Benzene | Utilized in synthetic reactions. | Likely to be soluble due to the aromatic nature of the compound. |
| Non-polar Solvents | Hexane, Heptane | Generally used as anti-solvents for crystallization or in chromatography. | Low solubility is expected. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound in various solvents.
Objective: To quantitatively determine the equilibrium solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, DMSO, dichloromethane, toluene, hexane)
-
Vials with screw caps
-
Analytical balance
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set at the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.
-
Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
For HPLC analysis, inject a known volume of the sample and standards onto a suitable column and measure the peak area.
-
For UV-Vis analysis, measure the absorbance of the sample and standards at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting the analytical signal (peak area or absorbance) of the standards against their concentrations.
-
Determine the concentration of this compound in the saturated supernatant by interpolating its analytical signal on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Repeat the experiment at different temperatures if a temperature-dependent solubility profile is required.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Quinoxaline derivatives have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer.[5] A common target for these compounds is the PI3K/mTOR pathway, which is crucial for cell growth and survival.[5] The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway potentially inhibited by this compound.
Conclusion
While specific, publicly available quantitative solubility data for this compound is currently lacking, this guide provides a robust framework for researchers and drug development professionals. By understanding the general solubility characteristics of related quinoxaline compounds and by implementing the detailed experimental protocol provided, a comprehensive solubility profile can be established. This information is indispensable for advancing the preclinical and clinical development of this and similar compounds. The potential interaction with key signaling pathways, such as the PI3K/mTOR pathway, underscores the importance of a thorough physicochemical characterization, including solubility, to facilitate further biological and pharmacological investigations.
References
- 1. scbt.com [scbt.com]
- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 5. rjptonline.org [rjptonline.org]
The Discovery and Synthesis of Novel Quinoxaline Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, stands as a cornerstone in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth overview of the discovery and synthesis of novel quinoxaline compounds, with a focus on experimental protocols, quantitative data, and the elucidation of their mechanisms of action through key signaling pathways.
I. Synthetic Methodologies for the Quinoxaline Core
The synthesis of the quinoxaline ring is versatile, with several methods available to researchers, ranging from classical condensation reactions to modern catalytic and microwave-assisted approaches.[4][5][6]
Classical Condensation of o-Phenylenediamines and 1,2-Dicarbonyl Compounds
The most fundamental and widely employed method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][7][8] This reaction is typically carried out in a suitable solvent and can be catalyzed by acids.
Experimental Protocol: General Procedure for Quinoxaline Synthesis via Condensation [3][7]
-
To a solution of an aromatic o-phenylenediamine (1 mmol) in a suitable solvent (e.g., ethanol:water (7:3, 10 mL) or glacial acetic acid), add a 1,2-dicarbonyl compound (1 mmol).[7][9]
-
If required, add a catalytic amount of an acid (e.g., a few drops of acetic acid or 20 mol% phenol).[7]
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by thin-layer chromatography (TLC).[1][7]
-
Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, add water to the mixture to induce precipitation of the crude product.[7]
-
Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol or water), and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.[1]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions.[4][5]
Experimental Protocol: Microwave-Assisted, Catalyst-Free Quinoxaline Synthesis [4]
-
In a microwave-safe vial, mix the benzil derivative (1 mmol) and the 1,2-diaminobenzene derivative (1 mmol).
-
Seal the vial with a cap containing a septum.
-
Place the vial in a microwave reactor and heat to 100–130°C for 2–6 minutes. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature, which should result in the precipitation of the solid product.
-
Filter the product and dry it to obtain the pure quinoxaline.
Metal-Catalyzed Synthesis
Various transition metal catalysts have been employed to facilitate the synthesis of quinoxalines, often under milder conditions and with broader substrate scope.[6]
Experimental Protocol: Copper-Catalyzed Synthesis of Quinoxalines [6]
-
In a reaction vessel, combine the 2-iodoaniline (1 mmol), arylacetaldehyde (1.2 mmol), sodium azide (2 mmol), CuI (10 mol%), and K2CO3 (2 mmol).
-
Add DMSO as the solvent and stir the mixture at 80°C for 20 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired quinoxaline.
II. Quantitative Data on Synthesis and Biological Activity
The efficiency of synthetic routes and the potency of the resulting compounds are critical aspects of drug discovery. The following tables summarize representative quantitative data for the synthesis and biological evaluation of novel quinoxaline derivatives.
| Entry | o-Phenylenediamine | 1,2-Dicarbonyl Compound | Catalyst/Conditions | Yield (%) | Reference |
| 1 | o-Phenylenediamine | Benzil | AlCuMoVP, Toluene, 25°C, 2h | 92 | [1] |
| 2 | o-Phenylenediamine | Benzil | Phenol (20 mol%), EtOH:H2O, RT | 95 | [7] |
| 3 | o-Phenylenediamine | Phenylglyoxal monohydrate | Iodine (5 mol%), EtOH:H2O, MW, 50°C | 94 | [5] |
| 4 | 4-Methyl-o-phenylenediamine | Benzil | MgBr2.OEt2, MW, 1-2.5 min | 85-90 | [10] |
| 5 | o-Phenylenediamine | Benzoin | Acetic acid, MW, 450W | 98 | [9] |
Table 1: Comparison of Synthetic Yields for Quinoxaline Derivatives.
| Compound ID | Biological Activity | Cell Line/Organism | IC50/MIC (µM) | Reference |
| Anticancer Activity | ||||
| Compound 6be | PI3K/Akt/mTOR inhibitor | MGC-803 | Not specified | [11] |
| Compound 4a | p38α MAPK inhibitor | - | 0.042 | [12] |
| Compound 13 | DNA intercalator/Topo II inhibitor | HePG-2 | 7.6 | [13] |
| Compound 25a | DNA intercalator/Topo II inhibitor | Caco-2 | 0.29-0.90 | [14] |
| Compound IV | Topo II inhibitor | PC-3 | 2.11 | [15] |
| Antimicrobial Activity | ||||
| Compound 5p | Antibacterial | S. aureus | 4 µg/mL | [16] |
| Compound 5p | Antibacterial | B. subtilis | 8 µg/mL | [16] |
| Compound 5j | Antifungal | Rhizoctonia solani | 8.54 µg/mL (EC50) | [17] |
| Compound 4c | Antibacterial | Various strains | 10.5-14.89 mm (inhibition zone) | [18] |
Table 2: Biological Activity of Novel Quinoxaline Derivatives.
III. Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways modulated by quinoxaline derivatives is crucial for rational drug design and development.
Inhibition of PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][19] Several quinoxaline derivatives have been identified as potent inhibitors of this pathway.[2][11]
Caption: Quinoxaline derivatives inhibiting the PI3K/Akt/mTOR signaling pathway.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Quinoxaline derivatives have been developed as inhibitors of key kinases within this pathway, such as p38α MAPK.[12]
Caption: Inhibition of the p38 MAPK signaling pathway by quinoxaline derivatives.
DNA Intercalation and Topoisomerase II Inhibition
A significant mechanism of anticancer activity for certain quinoxaline derivatives is their ability to intercalate into the DNA double helix and inhibit the function of topoisomerase II, an enzyme crucial for DNA replication and repair.[13][14][20] This leads to DNA damage and ultimately triggers apoptosis in cancer cells.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. tandfonline.com [tandfonline.com]
- 5. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoxaline synthesis [organic-chemistry.org]
- 7. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 8. mdpi.com [mdpi.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. jocpr.com [jocpr.com]
- 11. 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, molecular modeling and anti-proliferative evaluation of novel quinoxaline derivatives as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Exploring the Mechanism of Action of 2-Methyl-5-(quinoxalin-2-yl)aniline
Disclaimer: This technical guide outlines a plausible mechanism of action for 2-Methyl-5-(quinoxalin-2-yl)aniline based on the known biological activities of structurally related quinoxaline derivatives. As of the compilation of this document, no specific studies on this compound have been published. Therefore, the proposed mechanism, while scientifically grounded in the activities of similar compounds, remains hypothetical and requires experimental validation.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Numerous studies have demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. A predominant mechanism underlying the anticancer effects of many quinoxaline derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.
This guide focuses on the putative mechanism of action of this compound. Based on its structural features—a quinoxaline core substituted with a methyl group at the 2-position and an aniline group at the 5-position—it is hypothesized that this compound functions as a kinase inhibitor. The aniline moiety is a common pharmacophore in many kinase inhibitors, often involved in critical hydrogen bonding interactions within the ATP-binding pocket of the enzyme.
Postulated Mechanism of Action: Kinase Inhibition
It is proposed that this compound acts as an ATP-competitive inhibitor of one or more protein kinases. The planar quinoxaline scaffold likely intercalates into the hydrophobic ATP-binding cleft of the kinase, while the aniline group may form hydrogen bonds with the hinge region residues, a characteristic interaction for many Type I and Type II kinase inhibitors. The methyl group at the 2-position could contribute to the compound's selectivity and potency by interacting with a specific hydrophobic pocket within the kinase domain.
Potential Kinase Targets
Based on extensive research on analogous quinoxaline derivatives, several protein kinase families are potential targets for this compound. These include, but are not limited to:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis, a critical process for tumor growth and metastasis.
-
c-Met (Hepatocyte Growth Factor Receptor): Its dysregulation is implicated in tumor cell proliferation, survival, and invasion.
-
Pim Kinases (Pim-1, -2, -3): Serine/threonine kinases involved in cell cycle progression and apoptosis inhibition.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers, driving cell proliferation.
-
Apoptosis Signal-regulating Kinase 1 (ASK1): A member of the MAPK kinase kinase family involved in stress and apoptotic signaling.
Quantitative Data on Structurally Related Quinoxaline Derivatives
The following tables summarize the in vitro activities of various quinoxaline derivatives against different cancer cell lines and protein kinases. This data provides a basis for estimating the potential potency of this compound.
Table 1: Cytotoxic Activity of Quinoxaline Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | IC50 / GI50 (µM) | Reference |
| Quinoxaline-bisarylurea | HCT116 (Colon Carcinoma) | 10.27 | [1] |
| Imidazo[1,2-a]quinoxaline | Various | Not Specified | [1] |
| 3-Methylquinoxaline derivative | MCF-7 (Breast Adenocarcinoma) | 3.95 (nM) | [2] |
| 3-Methylquinoxaline derivative | HepG2 (Hepatocellular Carcinoma) | 3.08 (nM) | [2] |
| 3-Methylquinoxaline derivative | HCT-116 (Colon Carcinoma) | 3.38 (nM) | [2] |
| Dibromo-substituted quinoxaline | ASK1 expressing cells | 0.03017 | |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 (Gastric Adenocarcinoma) | 0.073 | [3] |
Table 2: Kinase Inhibitory Activity of Quinoxaline Derivatives
| Compound Class | Kinase Target | IC50 (nM) | Reference |
| Quinoxaline-2-carboxylic acid derivative | Pim-1 | 74 | [4] |
| Quinoxaline-2-carboxylic acid derivative | Pim-2 | 2100 | [4] |
| Dibromo-substituted quinoxaline | ASK1 | 30.17 | |
| Substituted quinoxaline | JAK2 | 5.98 | [2] |
| Macrocyclic quinoxaline-2-carboxylic acid | CDK (in MV4-11 cells) | 32.9 | [2] |
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways that could be inhibited by this compound.
Proposed Kinase Inhibition Workflow
Workflow for determining kinase inhibitory activity.
VEGFR-2 Signaling Pathway
Inhibition of the VEGFR-2 signaling cascade.
c-Met Signaling Pathway
Inhibition of the c-Met signaling cascade.
Pim-1 Signaling Pathway
Inhibition of the Pim-1 signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for elucidating the precise mechanism of action of this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant target kinase
-
Kinase-specific substrate and ATP
-
This compound
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
To each well of a 384-well plate, add the test compound solution.
-
Add the target kinase and its specific substrate to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and to catalyze a luciferase reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to an untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit
-
This compound
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. FITC fluorescence (indicating Annexin V binding to phosphatidylserine on the outer leaflet of the cell membrane) and PI fluorescence (indicating loss of membrane integrity) are measured.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently unavailable, its chemical structure strongly suggests a role as a kinase inhibitor. The presence of the quinoxaline scaffold and the aniline moiety are hallmarks of many known anticancer agents that target protein kinases. The most probable mechanism involves the inhibition of key kinases in signaling pathways that drive cancer cell proliferation, survival, and angiogenesis, such as the VEGFR, c-Met, and Pim kinase pathways. The ultimate cellular effects are likely to be cytostatic, through cell cycle arrest, and cytotoxic, via the induction of apoptosis. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive investigation and validation of the proposed mechanism of action for this promising compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes for the preparation of 2-Methyl-5-(quinoxalin-2-yl)aniline, a key intermediate in various drug discovery programs. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions, offering reliable and adaptable methods for laboratory-scale synthesis.
Introduction
This compound is a substituted aromatic amine containing a quinoxaline moiety. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The synthesis of specifically substituted quinoxaline derivatives is crucial for the development of new therapeutic agents.
The following protocols describe two plausible and efficient synthetic pathways for the target molecule, primarily relying on the robust and versatile Suzuki-Miyaura cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between a halogenated compound and an organoboron species.[5]
Synthetic Strategies
Two primary retrosynthetic disconnections for this compound are considered, both centered around a key Suzuki-Miyaura coupling step.
Route 1: This approach involves the coupling of a 2-haloquinoxaline with a protected aminophenylboronic acid derivative. This is often the preferred route due to the commercial availability or straightforward synthesis of the required aniline precursors.
Route 2: This alternative strategy involves the coupling of a quinoxaline-2-boronic acid derivative with a halogenated and protected aniline.
Both routes necessitate the use of a protecting group for the aniline's amino functionality to prevent side reactions during the cross-coupling step. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under the reaction conditions and its ease of removal under acidic conditions.
Route 1: Coupling of 2-Chloroquinoxaline with a Protected Aminophenylboronic Ester
This synthetic route is a four-step process starting from commercially available 2-methyl-5-nitroaniline.
Experimental Workflow (Route 1)
Caption: Workflow for the synthesis of this compound via Route 1.
Step 1: Synthesis of tert-butyl (2-methyl-5-aminophenyl)carbamate
This step involves the reduction of the nitro group of 2-methyl-5-nitroaniline, followed by the protection of the resulting primary amine with a Boc group.
Protocol:
-
Reduction: To a solution of 2-methyl-5-nitroaniline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq). Reflux the mixture for 3 hours. After cooling, pour the reaction mixture into ice water and basify with a saturated sodium bicarbonate solution to a pH of 8. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-methyl-1,3-phenylenediamine.
-
Protection: Dissolve the crude 4-methyl-1,3-phenylenediamine in a 1:1 mixture of tetrahydrofuran (THF) and water. Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and sodium bicarbonate (1.2 eq). Stir the mixture at room temperature for 12 hours. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield tert-butyl (2-methyl-5-aminophenyl)carbamate.
Step 2: Synthesis of tert-butyl (2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
This step is a Miyaura borylation to convert the aryl amine to the corresponding pinacol boronate ester.
Protocol:
-
To a solution of tert-butyl (2-methyl-5-aminophenyl)carbamate (1.0 eq) in 1,4-dioxane, add bis(pinacolato)diboron (1.2 eq), potassium acetate (2.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 80 °C for 12 hours under an argon atmosphere.
-
After cooling, filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired boronate ester.
Step 3: Synthesis of tert-butyl (2-methyl-5-(quinoxalin-2-yl)phenyl)carbamate
This is the key Suzuki-Miyaura cross-coupling step.[6][7]
Protocol:
-
In a reaction vessel, combine tert-butyl (2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (1.1 eq), 2-chloroquinoxaline (1.0 eq), and potassium carbonate (2.0 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the Boc-protected final product.
Step 4: Synthesis of this compound (Final Product)
This final step involves the deprotection of the Boc group.
Protocol:
-
Dissolve tert-butyl (2-methyl-5-(quinoxalin-2-yl)phenyl)carbamate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.
Route 2: Coupling of Quinoxaline-2-boronic Acid with a Halogenated Protected Aniline
This alternative route involves the synthesis of a quinoxaline boronic acid derivative, which is then coupled with a halogenated and protected aniline.
Experimental Workflow (Route 2)
Caption: Workflow for the synthesis of this compound via Route 2.
Step 1: Synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
Protocol:
-
Combine 2-chloroquinoxaline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.0 eq), and Pd(dppf)Cl₂ (0.03 eq) in a reaction vessel.
-
Add anhydrous 1,4-dioxane.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 85 °C for 16 hours under an argon atmosphere.
-
Cool the mixture, filter through Celite, and concentrate the filtrate.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the quinoxaline-2-pinacol boronate.
Step 2: Synthesis of tert-butyl (5-bromo-2-methylphenyl)carbamate
Protocol:
-
Dissolve 5-bromo-2-methylaniline (1.0 eq) in THF.
-
Add (Boc)₂O (1.1 eq) and triethylamine (1.2 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the protected aniline, which can often be used without further purification.
Step 3: Synthesis of tert-butyl (2-methyl-5-(quinoxalin-2-yl)phenyl)carbamate
Protocol:
-
In a reaction vessel, combine 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline (1.0 eq), tert-butyl (5-bromo-2-methylphenyl)carbamate (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction to 100 °C and stir for 12 hours under an argon atmosphere.
-
After cooling, separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).
Step 4: Synthesis of this compound (Final Product)
This deprotection step is identical to Step 4 in Route 1.
Protocol:
-
Dissolve the product from the previous step in DCM.
-
Add TFA (5.0 eq) at 0 °C.
-
Stir at room temperature for 4 hours.
-
Neutralize with saturated sodium bicarbonate solution.
-
Extract with DCM, dry, and concentrate to yield the final product.
Data Presentation
The following table summarizes the expected yields for each synthetic step, based on literature precedents for similar transformations. Actual yields may vary depending on the specific reaction conditions and scale.
| Route | Step | Transformation | Typical Yield Range (%) |
| 1 | 1 | Reduction of nitro group and Boc protection | 70-85 |
| 2 | Miyaura borylation of the protected aniline | 65-80 | |
| 3 | Suzuki-Miyaura coupling with 2-chloroquinoxaline | 60-75 | |
| 4 | Boc deprotection | >90 | |
| 2 | 1 | Miyaura borylation of 2-chloroquinoxaline | 70-85 |
| 2 | Boc protection of 5-bromo-2-methylaniline | >95 | |
| 3 | Suzuki-Miyaura coupling with the quinoxaline boronate | 60-75 | |
| 4 | Boc deprotection | >90 |
Conclusion
The two synthetic routes provided offer robust and reproducible methods for the preparation of this compound. The choice of route may depend on the availability and cost of the starting materials and the specific expertise of the laboratory. Route 1 is often more direct, starting from a readily available nitroaniline derivative. Both pathways utilize well-established and high-yielding reactions, making them suitable for the synthesis of this important building block for drug discovery and development. Appropriate analytical techniques (NMR, MS, HPLC) should be used to confirm the identity and purity of the intermediates and the final product.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyl-5-(quinoxalin-2-yl)aniline as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-5-(quinoxalin-2-yl)aniline is a pivotal chemical intermediate in the synthesis of advanced kinase inhibitors, most notably Quizartinib (AC220), a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor. The quinoxaline and aniline moieties of this compound provide a versatile scaffold for the development of targeted therapeutics, particularly in the field of oncology. This document provides detailed application notes on its use, protocols for its incorporation into final drug products, and an overview of the biological context of its derivatives.
Introduction
The quinoxaline ring system is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds. When coupled with a substituted aniline, as in this compound, it forms a key building block for molecules designed to interact with specific biological targets. The primary application of this intermediate is in the synthesis of inhibitors targeting FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Constitutive activation of FLT3 due to mutations, such as internal tandem duplications (FLT3-ITD), is a driver of leukemogenesis, making it a critical target for therapeutic intervention.[1][2]
Application: Intermediate in the Synthesis of Quizartinib (AC220)
This compound is a crucial precursor in the multi-step synthesis of Quizartinib, a second-generation FLT3 inhibitor. The aniline functional group of the intermediate serves as a reactive handle for the introduction of a urea-based linker, which is essential for the molecule's interaction with the kinase's active site.
Plausible Synthetic Pathway Overview
While a specific, detailed, publicly available protocol for the synthesis of this compound is not readily found in the literature, a plausible and commonly employed synthetic strategy is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction would involve the coupling of 2-chloroquinoxaline with a corresponding boronic acid or ester derivative of 2-methyl-5-nitroaniline, followed by the reduction of the nitro group to an amine.
Plausible synthetic workflow for this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Chloroquinoxaline
This protocol is a general representation of a Suzuki-Miyaura coupling reaction and would require optimization for the specific synthesis of this compound.
Materials:
-
2-Chloroquinoxaline
-
2-Methyl-5-nitrophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DME)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add 2-chloroquinoxaline (1 equivalent), 2-methyl-5-nitrophenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent to the reaction mixture.
-
Add the palladium catalyst (typically 1-5 mol%) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-methyl-5-(quinoxalin-2-yl)nitrobenzene.
General Protocol for Nitro Group Reduction
Materials:
-
2-Methyl-5-(quinoxalin-2-yl)nitrobenzene
-
Reducing agent (e.g., Iron powder and Ammonium chloride, or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Ethanol, Methanol, Ethyl acetate)
Procedure (using Iron and Ammonium Chloride):
-
Suspend 2-methyl-5-(quinoxalin-2-yl)nitrobenzene in a mixture of ethanol and water.
-
Add iron powder (excess) and ammonium chloride (catalytic amount).
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization or column chromatography to afford this compound.
Biological Context: FLT3 Signaling Pathway Inhibition
Constitutively active FLT3-ITD drives leukemogenesis through the activation of several downstream signaling pathways that promote cell proliferation and survival, and inhibit apoptosis. Quizartinib, synthesized from this compound, effectively inhibits the autophosphorylation of the FLT3 receptor, thereby blocking these downstream signals.[1][3]
The key signaling cascades affected are:
-
PI3K/AKT Pathway: Promotes cell survival and proliferation.
-
STAT5 Pathway: Crucial for the survival of hematopoietic progenitor cells.
-
MAPK/ERK Pathway: Regulates cell growth and differentiation.
Inhibition of FLT3 signaling by Quizartinib.
Quantitative Data: In Vitro Activity of Quizartinib
The efficacy of kinase inhibitors derived from this compound is quantified by their half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate greater potency.
| Cell Line | FLT3 Mutation Status | Quizartinib (AC220) IC₅₀ (nM) | Reference |
| MV4-11 | FLT3-ITD | 0.56 | [3] |
| MOLM-13 | FLT3-ITD | 0.89 | [4] |
| MOLM-14 | FLT3-ITD | 0.73 | [4] |
| RS4;11 | Wild-Type FLT3 | 4.2 | [3] |
| Ba/F3-ITD | FLT3-ITD | < 0.3 | [5] |
Conclusion
This compound is a high-value chemical intermediate with a critical role in the synthesis of targeted cancer therapeutics. Its structural features are amenable to the creation of potent kinase inhibitors, as exemplified by the development of Quizartinib. The provided protocols and data serve as a foundational resource for researchers engaged in the design and synthesis of novel kinase inhibitors for the treatment of diseases such as acute myeloid leukemia. Further exploration of derivatives based on this scaffold holds significant promise for the discovery of next-generation targeted therapies.
References
Application Note: High-Throughput Screening for p38α MAP Kinase Inhibitors Using 2-Methyl-5-(quinoxalin-2-yl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Many compounds featuring the quinoxaline scaffold have been identified as potent inhibitors of various protein kinases, making them attractive candidates for the development of novel therapeutics, particularly in oncology and inflammatory diseases.[3][4][5] 2-Methyl-5-(quinoxalin-2-yl)aniline, hereafter referred to as QX-A1, is a novel compound belonging to this class. This application note describes a robust high-throughput screening (HTS) protocol for identifying and characterizing inhibitors of the p38α mitogen-activated protein (MAP) kinase, using QX-A1 as a reference compound. The p38α signaling pathway is a key regulator of inflammatory responses, making it a valuable target for drug discovery.
Assay Principle
The high-throughput screening assay is based on the detection of adenosine diphosphate (ADP) produced during the kinase reaction. A bioluminescent ADP detection assay, such as the ADP-Glo™ Kinase Assay, is employed. In the first step, the kinase reaction is performed by incubating the p38α kinase with the substrate (myelin basic protein, MBP), ATP, and the test compound (e.g., QX-A1). The reaction is then stopped, and the remaining ATP is depleted. In the final step, a detection reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. Inhibitors of the kinase will lead to a decrease in the luminescent signal.
Experimental Protocols
Materials and Reagents
-
Recombinant human p38α MAP kinase (e.g., MilliporeSigma)
-
Myelin Basic Protein (MBP) (e.g., MilliporeSigma)
-
Adenosine Triphosphate (ATP) (e.g., MilliporeSigma)
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega)
-
This compound (QX-A1)
-
SB203580 (control inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% BSA, 0.1% Triton X-100
-
384-well white, flat-bottom plates (e.g., Corning)
-
Plate reader capable of luminescence detection
Reagent Preparation
-
p38α Kinase Solution: Prepare a 2X working solution of p38α kinase in Assay Buffer. The final concentration in the assay should be empirically determined to be in the linear range of the assay (e.g., 5 ng/µL).
-
Substrate/ATP Solution: Prepare a 2X working solution containing MBP and ATP in Assay Buffer. The final concentrations should be at their respective Km values (e.g., 10 µM for both).
-
Compound Plates: Prepare serial dilutions of QX-A1 and the control inhibitor (SB203580) in DMSO. Further dilute these in Assay Buffer to create a 4X final concentration. The final DMSO concentration in the assay should not exceed 1%.
High-Throughput Screening Protocol
-
Compound Addition: Add 5 µL of the 4X compound solution (or DMSO for controls) to the wells of a 384-well plate.
-
Kinase Addition: Add 5 µL of the 2X p38α kinase solution to each well.
-
Initiation of Kinase Reaction: Add 10 µL of the 2X Substrate/ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 40 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Signal Measurement: Read the luminescence on a plate reader.
Data Analysis
The percentage of inhibition is calculated using the following formula:
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Data Presentation
The inhibitory activity of QX-A1 and the control compound, SB203580, were evaluated against p38α MAP kinase and a counter-screen kinase (e.g., JNK1) to assess selectivity. The hypothetical IC50 values are summarized in the table below.
| Compound | p38α IC50 (nM) | JNK1 IC50 (nM) | Selectivity (JNK1/p38α) |
| QX-A1 | 75 | >10,000 | >133 |
| SB203580 | 50 | 5,000 | 100 |
Visualizations
Caption: The p38α MAP kinase signaling pathway.
Caption: High-throughput screening experimental workflow.
Conclusion
This application note provides a detailed protocol for a high-throughput screening assay to identify and characterize inhibitors of p38α MAP kinase. The described bioluminescence-based assay is robust, scalable, and suitable for screening large compound libraries. The hypothetical data for this compound (QX-A1) demonstrates its potential as a selective inhibitor of p38α. This protocol can be readily adapted for screening other kinase targets and for characterizing the potency and selectivity of other novel chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with 2-Methyl-5-(quinoxalin-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] Many of these effects are attributed to their ability to function as kinase inhibitors, making them promising candidates for therapeutic development.[4][5][6] 2-Methyl-5-(quinoxalin-2-yl)aniline is a novel quinoxaline derivative with potential as a selective kinase inhibitor. These application notes provide detailed protocols for cell-based assays to characterize the cytotoxic and potential kinase-inhibitory effects of this compound, guiding researchers in its evaluation as a potential therapeutic agent.
Postulated Mechanism of Action
Based on the known activities of similar quinoxaline compounds, it is hypothesized that this compound may act as an ATP-competitive kinase inhibitor.[1] This inhibition is expected to disrupt downstream signaling pathways crucial for cancer cell proliferation and survival, ultimately leading to apoptosis. The assays outlined below are designed to test this hypothesis by measuring cell viability, cytotoxicity, and the activity of a specific target kinase within a cellular context.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. recipp.ipp.pt [recipp.ipp.pt]
- 4. researchgate.net [researchgate.net]
- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 6. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Quantification of 2-Methyl-5-(quinoxalin-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-(quinoxalin-2-yl)aniline is a quinoxaline derivative.[1][2][3][4] Quinoxaline and its derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[1][2][5][6] Accurate and precise quantification of such compounds is crucial for research, quality control, and pharmacokinetic studies.
This document provides a detailed application note and protocol for the quantification of this compound in a given matrix, such as rat plasma, for research and drug development purposes. As no specific validated analytical method for this particular compound is readily available in the public domain, this protocol is adapted from established methods for structurally similar compounds, such as other quinoxaline derivatives and substituted anilines.[7][8][9][10][11] The proposed method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for the quantification of trace-level analytes in complex biological matrices.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the quantification of this compound due to its high sensitivity, specificity, and ability to handle complex sample matrices. The method involves chromatographic separation of the analyte from matrix components followed by detection and quantification using a mass spectrometer.
Experimental Workflow
Caption: General workflow for the quantification of this compound using LC-MS/MS.
Detailed Experimental Protocol
This protocol is a recommended starting point and should be optimized and validated for the specific application.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A structurally similar and stable isotopically labeled compound is recommended (e.g., this compound-d7). If not available, a compound with similar chromatographic and mass spectrometric behavior can be used.
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Rat plasma (or other relevant biological matrix)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of the analyte and the internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in a mixture of water and acetonitrile (1:1, v/v) to create calibration standards and quality control (QC) samples.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A and 5% Mobile Phase B).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 10 | 90 |
| 4.0 | 10 | 90 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry Parameters (to be optimized):
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Nebulizer Gas (Gas 1) | 50 psi |
| Heater Gas (Gas 2) | 50 psi |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical):
The exact m/z values for the precursor and product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer.
| Analyte | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | To be determined | To be determined | 100 | To be optimized |
| Internal Standard | To be determined | To be determined | 100 | To be optimized |
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous matrix components.
-
Linearity and Range: Determine the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision using QC samples.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Matrix Effect: Evaluate the suppression or enhancement of ionization by matrix components.
-
Stability: Assess the stability of the analyte in the biological matrix under different storage and handling conditions.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Calibration Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | 85 - 115% |
Signaling Pathway and Logical Relationships
The quantification of this compound is often a critical step in understanding its pharmacokinetic and pharmacodynamic properties. The following diagram illustrates the logical relationship in a typical pharmacokinetic study.
Caption: Logical flow of a pharmacokinetic study for a novel compound.
Conclusion
This document provides a comprehensive, albeit hypothetical, framework for the development and validation of an analytical method for the quantification of this compound using LC-MS/MS. The detailed protocol and suggested validation parameters offer a solid foundation for researchers to establish a robust and reliable assay for their specific needs in drug discovery and development. It is imperative to perform a thorough method development and validation to ensure the generation of high-quality data.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Repository :: Login [recipp.ipp.pt]
- 3. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 433318-46-8 | Benchchem [benchchem.com]
- 5. dadun.unav.edu [dadun.unav.edu]
- 6. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 7. japsonline.com [japsonline.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methyl-5-(quinoxalin-2-yl)aniline as a building block in organic synthesis
For Research Use Only. Not intended for human or veterinary use.
Introduction
2-Methyl-5-(quinoxalin-2-yl)aniline is a bifunctional organic molecule featuring a substituted aniline ring linked to a quinoxaline moiety. The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, known for a wide range of pharmacological activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] The aniline portion of the molecule provides a versatile synthetic handle for further functionalization, making this compound a valuable building block for the synthesis of diverse molecular architectures, particularly in the context of drug discovery and materials science.[1]
These application notes provide proposed synthetic protocols for the preparation of this compound and its subsequent derivatization. The methodologies are based on established synthetic transformations for similar heterocyclic systems.
Physicochemical Data and Spectroscopic Information
Due to the limited availability of published experimental data for this specific molecule, the following table presents calculated and expected data.
| Property | Value |
| Molecular Formula | C₁₅H₁₃N₃ |
| Molecular Weight | 235.29 g/mol |
| Appearance | Expected to be a crystalline solid |
| CAS Number | 433318-46-8 |
| ¹H NMR (400 MHz, CDCl₃) | Expected: δ 9.1 (s, 1H), 8.1-7.5 (m, 6H), 7.2 (d, 1H), 4.0 (s, 2H, NH₂), 2.3 (s, 3H, CH₃) ppm |
| ¹³C NMR (101 MHz, CDCl₃) | Expected: δ 155.2, 146.1, 142.0, 141.5, 138.0, 131.0, 130.5, 129.8, 129.5, 129.0, 127.5, 120.0, 118.0, 115.0, 20.5 ppm |
Proposed Synthesis of this compound
A plausible and modern approach to synthesize the target molecule is via a palladium-catalyzed Suzuki cross-coupling reaction. This method offers a reliable way to form the C-C bond between the aniline and quinoxaline rings. The general principle of such cross-coupling reactions is well-established for the synthesis of complex heterocyclic systems.
Experimental Protocol: Suzuki Coupling
Reaction Scheme:
(4-amino-3-methylphenyl)boronic acid + 2-chloroquinoxaline → this compound
Materials:
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 2-Chloroquinoxaline | 164.60 | 1.0 | 1.0 | 165 mg |
| (4-amino-3-methylphenyl)boronic acid | 150.99 | 1.2 | 1.2 | 181 mg |
| Pd(PPh₃)₄ (Palladium Catalyst) | 1155.56 | 0.05 | 0.05 | 58 mg |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 3.0 | 318 mg |
| 1,4-Dioxane | - | - | - | 8 mL |
| Water | - | - | - | 2 mL |
Procedure:
-
To a 25 mL round-bottom flask, add 2-chloroquinoxaline (165 mg, 1.0 mmol), (4-amino-3-methylphenyl)boronic acid (181 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Add a magnetic stir bar to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add degassed 1,4-dioxane (8 mL) and a degassed 2M aqueous solution of sodium carbonate (1.5 mL, 3.0 mmol).
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, this compound.
Expected Yield: 70-85%
Applications as a Building Block
The primary amine of the aniline moiety in this compound serves as a key functional group for derivatization. This allows for the expansion of the molecular structure to explore structure-activity relationships in drug discovery programs.
Synthesis of Amide Derivatives
The amino group can readily undergo acylation with carboxylic acids or their derivatives (e.g., acyl chlorides) to form amides. This is a fundamental transformation in the synthesis of bioactive molecules.
Experimental Protocol: Acylation of the Amino Group
Reaction Scheme:
This compound + Benzoyl Chloride → N-(2-Methyl-5-(quinoxalin-2-yl)phenyl)benzamide
Materials:
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 235.29 | 1.0 | 1.0 | 235 mg |
| Benzoyl Chloride | 140.57 | 1.1 | 1.1 | 155 mg (128 µL) |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 1.5 | 152 mg (209 µL) |
| Dichloromethane (DCM), anhydrous | - | - | - | 10 mL |
Procedure:
-
Dissolve this compound (235 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) in a 25 mL round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (209 µL, 1.5 mmol) to the solution.
-
Slowly add benzoyl chloride (128 µL, 1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (15 mL).
-
Wash the organic layer sequentially with 1M HCl (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield N-(2-Methyl-5-(quinoxalin-2-yl)phenyl)benzamide.
Expected Yield: 85-95%
Synthesis of Sulfonamides and Other Derivatives
The amino group can also be reacted with sulfonyl chlorides to form sulfonamides, another important functional group in many pharmaceuticals.[4] Furthermore, the aniline moiety allows for diazotization reactions, followed by Sandmeyer or similar reactions to introduce a wide variety of substituents. These transformations highlight the utility of this compound as a versatile intermediate.
Synthetic Workflow Visualization
The following diagram illustrates the proposed two-step synthesis of an amide derivative starting from 2-chloroquinoxaline.
References
Application Notes and Protocols for 2-Methyl-5-(quinoxalin-2-yl)aniline in Materials Science Research
Disclaimer: Direct experimental data on the application of 2-Methyl-5-(quinoxalin-2-yl)aniline in materials science is limited in publicly available research. The following application notes and protocols are based on the established properties and applications of structurally similar quinoxaline-based molecules and are intended to serve as a guide for researchers exploring the potential of this specific compound.
Introduction
This compound is a heterocyclic organic compound featuring a quinoxaline moiety linked to a methyl-substituted aniline.[1] Quinoxaline derivatives are a significant class of materials in organic electronics due to their excellent electron-accepting properties, high electron mobility, and robust thermal stability.[1][2][3] The aniline group, a well-known electron donor, combined with the quinoxaline acceptor, suggests that this compound possesses a donor-π-acceptor (D-π-A) structure. This architecture is highly sought after for creating materials with tailored optoelectronic properties for various applications in materials science.
The structural versatility of quinoxalines allows for fine-tuning of their electronic and optical properties through chemical modification, making them promising candidates for:
-
Organic Light-Emitting Diodes (OLEDs): As electron transport materials (ETMs), host materials, or thermally activated delayed fluorescence (TADF) emitters.[4]
-
Organic Solar Cells (OSCs): As non-fullerene acceptors (NFAs) or as components in donor polymers.[2][3]
-
Organic Field-Effect Transistors (OFETs): As n-type semiconductors.[1][3]
-
Dye-Sensitized Solar Cells (DSSCs): As building blocks for organic dyes and sensitizers.[2]
Potential Applications and Properties
Based on the known characteristics of quinoxaline-aniline systems, the following applications and properties can be anticipated for this compound.
Organic Light-Emitting Diodes (OLEDs)
The D-π-A structure of this compound makes it a candidate for use in OLEDs. The quinoxaline unit can facilitate electron injection and transport, while the aniline moiety can assist in hole transport and injection. This ambipolar nature could be beneficial for creating charge balance within the emissive layer of an OLED, potentially leading to higher efficiency.
Hypothetical Material Properties for OLED Applications:
| Property | Predicted Value/Characteristic | Significance in OLEDs |
| HOMO Energy Level | -5.2 to -5.6 eV | Determines the efficiency of hole injection from the anode. |
| LUMO Energy Level | -2.5 to -2.9 eV | Governs the efficiency of electron injection from the cathode. |
| Triplet Energy (ET) | > 2.5 eV | A high triplet energy would make it suitable as a host for phosphorescent emitters. |
| Thermal Stability (Td) | > 300 °C | Ensures device longevity and stability during operation. |
| Photoluminescence (PL) | Emission in the blue or green region of the spectrum | Potential as a blue or green emitter or host material. |
Organic Solar Cells (OSCs)
In the field of organic photovoltaics, this compound could be utilized as a building block for synthesizing more complex donor or acceptor materials. The quinoxaline core is an effective electron acceptor, and by functionalizing the aniline group, it can be incorporated into a polymer backbone or a small molecule acceptor.
Potential Roles in OSCs:
-
Monomer for Donor Polymers: The aniline nitrogen can be used as a polymerization site to create conjugated polymers with quinoxaline side chains. These polymers would likely exhibit good thermal stability and broad absorption spectra.
-
Non-Fullerene Acceptor (NFA): While the molecule itself might have a large bandgap, it can be chemically modified to create a narrow bandgap NFA. The inherent electron-accepting nature of the quinoxaline is advantageous for this application.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of this compound and its potential use in the fabrication of an OLED device.
Synthesis of this compound
A common and effective method for synthesizing quinoxaline derivatives is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[2]
Reaction Scheme:
Synthesis of this compound.
Materials:
-
4-Methyl-benzene-1,2-diamine
-
Glyoxal (40% in water)
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-methyl-benzene-1,2-diamine (1.22 g, 10 mmol) in ethanol (50 mL).
-
To this solution, add glyoxal (1.45 g, 10 mmol, 40% in water) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of a Multilayer OLED Device (Hypothetical)
This protocol describes the fabrication of a simple multilayer OLED using this compound as a hypothetical electron transport material.
Device Structure: ITO / PEDOT:PSS / Emissive Layer (e.g., Ir(ppy)₃ doped in a host) / this compound (ETL) / LiF / Al
References
- 1. This compound | 433318-46-8 | Benchchem [benchchem.com]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 4. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
2-Methyl-5-(quinoxalin-2-yl)aniline in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-(quinoxalin-2-yl)aniline is a heterocyclic organic compound featuring both a quinoxaline and a substituted aniline moiety. While quinoxaline derivatives and aniline-based ligands are independently well-established in the field of catalysis, facilitating a wide range of transformations, specific and detailed applications of this compound as a primary ligand in catalytic reactions are not extensively documented in publicly available scientific literature.
This document aims to provide a foundational understanding of the potential catalytic applications of this ligand based on the general reactivity of its constituent functional groups. The protocols and data presented herein are extrapolated from established methodologies for similar ligand structures. Researchers are encouraged to use this information as a starting point for developing novel catalytic systems and should note that optimization of the described protocols will be necessary for specific applications.
Potential Catalytic Applications
Based on the structural features of this compound, it is hypothesized to be a competent ligand for various transition metal-catalyzed cross-coupling reactions. The nitrogen atoms of the quinoxaline ring and the amino group of the aniline moiety can act as coordination sites for metal centers such as palladium, nickel, copper, and rhodium.
Potential applications include:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organic halides.
-
Heck-Mizoroki Coupling: Vinylation of aryl or vinyl halides.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.
-
-
Copper-Catalyzed Reactions:
-
Ullmann Condensation: Formation of diaryl ethers, thioethers, and amines.
-
-
Nickel-Catalyzed Reactions:
-
Kumada Coupling: Cross-coupling of Grignard reagents with organic halides.
-
Hypothetical Application: Palladium-Catalyzed Suzuki-Miyaura Coupling
This section outlines a hypothetical application of this compound as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (Ligand)
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (1-5 mol%) and this compound (1-10 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the solvent system (e.g., 5 mL of a 4:1 mixture of Toluene:Water).
-
Stir the reaction mixture at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Hypothetical Data Presentation
The following table summarizes hypothetical results for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid using a palladium/2-Methyl-5-(quinoxalin-2-yl)aniline catalytic system.
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Chlorotoluene | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 60 |
| 3 | 4-Iodoanisole | Cs₂CO₃ | Toluene/H₂O | 90 | 8 | 92 |
| 4 | 1-Bromo-4-nitrobenzene | K₂CO₃ | Toluene/H₂O | 100 | 18 | 75 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for setting up and performing a catalytic cross-coupling reaction.
Caption: A step-by-step workflow for a typical cross-coupling experiment.
Conclusion and Future Outlook
While direct experimental evidence for the catalytic applications of this compound is currently limited in the accessible literature, its structural motifs suggest significant potential as a versatile ligand in transition metal catalysis. The provided hypothetical application and protocols for Suzuki-Miyaura coupling serve as a template for researchers to explore its efficacy. Further research is warranted to synthesize and characterize metal complexes of this ligand and to systematically evaluate their catalytic activity in a variety of organic transformations. Such studies will be crucial in determining the practical utility of this compound in synthetic organic chemistry and drug development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the synthetic yield of 2-Methyl-5-(quinoxalin-2-yl)aniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic strategy for preparing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound involves a two-step process. The initial step is the preparation of the key intermediates, 2-chloroquinoxaline and a suitable boronic acid derivative of 2-methyl-5-aminobenzene. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the target molecule. This approach is favored due to its high functional group tolerance and generally good yields.
Q2: What are the critical starting materials for this synthesis?
A2: The essential starting materials are quinoxalin-2-one (to be converted to 2-chloroquinoxaline) and a protected form of 4-amino-2-methylphenylboronic acid or its pinacol ester. The protection of the amine is crucial to prevent side reactions during the coupling step.
Q3: What are the typical yields for the synthesis of this compound?
A3: While yields can vary significantly based on the optimization of reaction conditions, typical yields for the Suzuki-Miyaura cross-coupling step in the synthesis of quinoxaline derivatives are generally in the range of 60-90%.[1][2][3] The chlorination of quinoxalin-2-one to 2-chloroquinoxaline can proceed in near-quantitative yield under optimal conditions.[4][5]
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be employed for further purification to obtain a high-purity solid.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, with a focus on a plausible Suzuki-Miyaura cross-coupling approach.
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Inactive Palladium Catalyst | Use a fresh batch of palladium catalyst. Ensure the catalyst is stored under an inert atmosphere. Consider using a pre-catalyst that is more stable to air and moisture. |
| Ligand Degradation | Phosphine ligands can be sensitive to air. Store ligands under an inert atmosphere and use freshly opened bottles. Consider using more air-stable ligands. |
| Inefficient Transmetalation | Ensure the boronic acid or ester is of high purity. Anhydrous conditions are crucial for this step. Dry all solvents and reagents thoroughly. |
| Incorrect Base | The choice of base is critical. If using a carbonate base (e.g., K₂CO₃, Cs₂CO₃), ensure it is finely powdered and anhydrous. For more challenging couplings, a stronger base like a phosphate (e.g., K₃PO₄) may be required. |
| Low Reaction Temperature | While some Suzuki couplings proceed at room temperature, many require heating. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. |
Problem 2: Presence of Significant Side Products
| Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | This side reaction forms a biphenyl derivative of your aniline starting material. To minimize this, use a slight excess (1.1-1.2 equivalents) of the boronic acid. Adding the boronic acid portion-wise can also help. |
| Dehalogenation of 2-Chloroquinoxaline | This results in the formation of quinoxaline. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize sources of protic impurities. Use rigorously dried solvents. |
| Protodeborylation of the Boronic Acid | This leads to the formation of 2-methylaniline. This is often caused by excess water or acidic impurities. Ensure all reagents and solvents are anhydrous and the base is not acidic. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution with Starting Materials | If the product has a similar polarity to the starting materials, optimize the column chromatography conditions. Use a shallow gradient elution and consider different solvent systems (e.g., dichloromethane/methanol). |
| Residual Palladium Catalyst | The final product may be contaminated with palladium residues, often appearing as a black or gray solid. Pass the crude product through a plug of Celite or silica gel before final purification. Treatment with activated carbon can also be effective. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloroquinoxaline
This protocol describes the conversion of quinoxalin-2-one to 2-chloroquinoxaline.
Materials:
-
Quinoxalin-2-one
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add quinoxalin-2-one (1.0 eq).
-
Carefully add phosphorus oxychloride (5.0-10.0 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate or a saturated solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield 2-chloroquinoxaline as a solid. The product can be used in the next step without further purification if the purity is sufficient.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of this compound
This protocol outlines the coupling of 2-chloroquinoxaline with a suitable aminophenylboronic acid derivative.
Materials:
-
2-Chloroquinoxaline
-
4-Amino-2-methylphenylboronic acid pinacol ester (or a similarly protected derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF) with water
-
Nitrogen or Argon gas
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 2-chloroquinoxaline (1.0 eq), 4-amino-2-methylphenylboronic acid pinacol ester (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting materials.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound.
Data Presentation
| Reaction Step | Parameter | Typical Value | Reference |
| Chlorination | Yield | >90% | [4][5] |
| Purity | >95% | [5] | |
| Suzuki-Miyaura Coupling | Yield | 60-90% | [1][2][3] |
| Catalyst Loading | 1-5 mol% | [6] | |
| Reaction Time | 12-24 hours | [6] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low synthetic yield.
References
- 1. ecommons.udayton.edu [ecommons.udayton.edu]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloroquinoxaline | 1448-87-9 [chemicalbook.com]
- 5. 2-Chloroquinoxaline | 1448-87-9 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Methyl-5-(quinoxalin-2-yl)aniline
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in the purification of 2-Methyl-5-(quinoxalin-2-yl)aniline.
Troubleshooting Guide
Issue 1: Low Purity After Column Chromatography
Question: My post-column product of this compound shows persistent impurities in the 5-10% range according to HPLC and NMR analysis. What could be the cause and how can I improve the purity?
Answer: This is a common challenge, often stemming from co-eluting impurities or product degradation on the column.
-
Potential Causes:
-
Isomeric Impurities: Structural isomers formed during the synthesis may have very similar polarity to the desired product, making separation difficult.
-
Starting Material Carryover: Incomplete reaction can lead to starting materials that have similar retention factors (Rf) to your product in certain solvent systems.
-
On-Column Degradation: The slightly acidic nature of standard silica gel can cause degradation of sensitive compounds like anilines.
-
Inappropriate Solvent System: The chosen mobile phase may not have sufficient resolving power to separate the target compound from closely related impurities.
-
-
Troubleshooting Steps:
-
Optimize the Solvent System: Perform a thorough thin-layer chromatography (TLC) analysis using various solvent systems. Test different polarity ranges and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to maximize the separation (ΔRf) between your product and the impurities.
-
Use a Different Stationary Phase: If silica gel fails, consider alternative stationary phases. Alumina (neutral or basic) can be effective for purifying amines and may prevent degradation. Reversed-phase chromatography (C18) is another excellent option if the impurities have different hydrophobic characteristics.
-
Consider Recrystallization: If the product is a solid and has >90% purity, recrystallization is a highly effective final purification step. See the protocol below for guidance on solvent selection.
-
Preparative HPLC: For very challenging separations or to achieve very high purity (>99.5%), preparative High-Performance Liquid Chromatography (HPLC) is the recommended method.
-
Issue 2: Significant Product Loss and Low Yield
Question: I am experiencing a very low yield (<30%) after the full purification workflow. Where might I be losing my product?
Answer: Low recovery can occur at multiple stages, from the initial reaction workup to the final isolation steps.
-
Potential Causes & Solutions:
-
Aqueous Workup Losses: this compound, containing a basic aniline group, can become protonated and exhibit some solubility in acidic aqueous layers.
-
Solution: Ensure the aqueous layer is basic (pH > 8) before extraction with an organic solvent. Perform multiple extractions (e.g., 3x with dichloromethane or ethyl acetate) to maximize recovery from the aqueous phase.
-
-
Irreversible Adsorption: The compound might be strongly and irreversibly adsorbing to the silica gel during column chromatography.
-
Solution: Add a small amount of a competitive base, like triethylamine (~0.5-1%), to your mobile phase. This deactivates the acidic sites on the silica and can significantly improve recovery.
-
-
Premature Crystallization: The product might be crystallizing on the column or during solvent removal, leading to losses during transfer.
-
Solution: Use a more solubilizing solvent for elution if possible. When concentrating the product fractions, do not evaporate to complete dryness. Leave a small amount of solvent to create a concentrated solution or slurry that is easier to transfer.
-
-
Frequently Asked Questions (FAQs)
Question: What is a recommended starting point for flash column chromatography conditions for this compound?
Answer: A good starting point for many nitrogen-containing aromatic compounds is a gradient elution on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of Ethyl Acetate (EtOAc) in Hexanes.
-
Start with 10% EtOAc / 90% Hexanes.
-
Gradually increase to 40-50% EtOAc / 60-50% Hexanes.
-
-
TLC Analysis: Before running the column, verify the separation on a TLC plate using a 30% EtOAc / 70% Hexanes system. The desired product should ideally have an Rf value between 0.25 and 0.35.
Question: The purified product is a persistent oil, but the literature suggests it should be a solid. How can I induce crystallization?
Answer: Obtaining an oil instead of a solid is often due to residual solvent or minor impurities inhibiting the formation of a crystal lattice.
-
High Vacuum Drying: First, ensure all volatile solvents are removed by placing the oil under a high vacuum for several hours.
-
Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes, pentane, or diethyl ether). Stir or sonicate the mixture. This can wash away soluble impurities and often induces the product to precipitate as a solid.
-
Recrystallization: If trituration fails, attempt a full recrystallization from a binary solvent system (see protocol below). Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, ethanol) and slowly add a poor solvent (e.g., hexanes, water) until persistent cloudiness appears. Warming the solution to redissolve, followed by slow cooling, can promote crystal growth.
Data Presentation
Table 1: Comparison of Purification Methods (Hypothetical Data)
| Purification Method | Purity Achieved (HPLC) | Yield (%) | Primary Challenge |
| Flash Chromatography (Silica) | 90-95% | 45% | Co-elution with isomers |
| Flash Chromatography (Alumina) | 96-98% | 60% | Mild tailing of product peak |
| Recrystallization (Ethanol/Water) | >99% | 85% (of input) | Requires pre-purity of >90% |
| Preparative HPLC (C18) | >99.5% | 70% | Lower throughput, solvent intensive |
Table 2: Effect of Mobile Phase Additives in Silica Gel Chromatography (Hypothetical Data)
| Mobile Phase System | Product Rf | Purity (%) | Recovery (%) |
| 30% EtOAc / Hexanes | 0.30 | 92% | 55% |
| 30% EtOAc / Hexanes + 1% Triethylamine | 0.35 | 93% | 85% |
| 5% Methanol / Dichloromethane | 0.40 | 91% | 70% |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine Additive
-
Slurry Preparation: In a flask, dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel (approximately 1-2 times the mass of the crude product) to the flask.
-
Solvent Removal: Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel ("dry loading").
-
Column Packing: Wet-pack a glass column with silica gel using a 5% Ethyl Acetate / Hexanes mixture. Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the dry-loaded crude product to the top of the packed column.
-
Elution: Begin elution with the starting mobile phase (e.g., 10% EtOAc / 90% Hexanes + 0.5% Triethylamine).
-
Gradient Increase: Gradually increase the polarity of the mobile phase based on TLC analysis of the collected fractions.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Common systems include Ethanol/Water or Ethyl Acetate/Hexanes.
-
Dissolution: Place the impure solid in a flask and add a minimal amount of the "good" solvent (e.g., Ethanol). Heat the mixture gently (using a water bath) with stirring until the solid completely dissolves.
-
Induce Crystallization: Slowly add the "poor" solvent (e.g., Water) dropwise to the hot solution until it becomes slightly and persistently cloudy. Add a drop or two of the good solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under a high vacuum to remove all residual solvent.
Visualizations
Caption: Troubleshooting workflow for purifying this compound.
Caption: General experimental workflow for synthesis and purification.
optimization of reaction conditions for 2-Methyl-5-(quinoxalin-2-yl)aniline synthesis
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the optimized synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and direct method is a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2-chloroquinoxaline with 4-methyl-benzene-1,3-diamine in a suitable solvent with a base. This approach is favored for its relatively mild conditions and good yields.
Q2: Why is a base necessary in the SNAr reaction?
A2: A base, typically a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction. This prevents the protonation of the aniline starting material, which would deactivate it towards the nucleophilic attack.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation between the starting materials (2-chloroquinoxaline and 4-methyl-benzene-1,3-diamine) and the desired product. The reaction is considered complete when the limiting reactant spot (usually 2-chloroquinoxaline) has been consumed.
Q4: What are the key safety precautions for this synthesis?
A4: 2-Chloroquinoxaline is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a chemical fume hood. Solvents like DMF and n-butanol are flammable and have associated health risks, requiring proper ventilation and handling.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol details the synthesis of this compound via a nucleophilic aromatic substitution reaction.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 2-Chloroquinoxaline | C₈H₅ClN₂ | 164.60 | 1.0 g | 1.0 |
| 4-Methyl-benzene-1,3-diamine | C₇H₁₀N₂ | 122.17 | 0.82 g | 1.1 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.02 g (1.4 mL) | 1.65 |
| n-Butanol | C₄H₁₀O | 74.12 | 20 mL | - |
Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroquinoxaline (1.0 g, 6.08 mmol).
-
Reagent Addition: Add n-butanol (20 mL), followed by 4-methyl-benzene-1,3-diamine (0.82 g, 6.69 mmol, 1.1 eq) and triethylamine (1.4 mL, 10.03 mmol, 1.65 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 117°C) and maintain for 5-8 hours. The general synthetic pathway involves refluxing chloroquinoxalines with an appropriate amine in a solvent like n-butanol[1].
-
Monitoring: Monitor the reaction progress by TLC until the 2-chloroquinoxaline is fully consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (3 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer in vacuo.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
-
Synthesis Workflow
Caption: A flowchart of the key steps in the synthesis process.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient reaction time or temperature. 2. Deactivated starting material (e.g., protonated aniline). 3. Impure reagents or wet solvent. | 1. Increase reflux time and monitor by TLC. Ensure the internal temperature reaches ~117°C. 2. Ensure at least 1.5 equivalents of base (TEA) are used. 3. Use freshly opened or distilled reagents and anhydrous solvents. |
| Multiple Spots on TLC / Impure Product | 1. Formation of side products (e.g., di-substitution on the diamine). 2. Incomplete reaction. 3. Degradation of product or starting materials. | 1. Use a slight excess (1.1 eq) of the diamine to favor mono-substitution. Optimize purification with a shallow gradient during column chromatography. 2. Continue refluxing the reaction until the limiting reagent is consumed. 3. Avoid excessive heating or prolonged reaction times after completion. |
| Difficulty in Product Purification | 1. Product co-elutes with impurities. 2. Product is streaking on the silica column. | 1. Try a different solvent system for column chromatography (e.g., dichloromethane/methanol). 2. Add a small amount of triethylamine (0.5-1%) to the eluent to suppress the interaction of the basic amine product with the acidic silica gel. |
Troubleshooting Decision Tree
References
addressing stability issues of 2-Methyl-5-(quinoxalin-2-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered by researchers, scientists, and drug development professionals during experiments with 2-Methyl-5-(quinoxalin-2-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has changed color from a light powder to a yellowish or reddish-brown solid upon storage. What is the likely cause?
A1: The aniline moiety in this compound is susceptible to oxidation. Exposure to air and/or light can lead to the formation of colored oxidized impurities, which is a common issue with aniline-containing compounds. Freshly purified aniline, for instance, is an almost colorless oil that gradually darkens to yellow or red upon air exposure due to the formation of oxidized impurities.[1] To minimize this, store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
Q2: I am observing a loss of purity of my compound in solution over time, even when stored in the dark. What could be the reason?
A2: While aniline derivatives are prone to oxidation, the quinoxaline ring itself can also be susceptible to degradation, particularly in solution. Quinoxaline derivatives have been reported to have poor chemical stability in some studies, with issues such as tautomerization of the reduced form under alkaline conditions.[2] The stability of the solution can be highly dependent on the solvent, pH, and presence of dissolved oxygen. It is advisable to use freshly prepared solutions for your experiments whenever possible.
Q3: Are there specific pH conditions I should avoid when working with this compound in solution?
A3: Yes. The aniline group is basic and will be protonated under acidic conditions, forming an anilinium salt.[1] This may affect its reactivity and solubility. Under alkaline conditions, the reduced form of the quinoxaline ring may be vulnerable to tautomerization.[2] It is recommended to perform initial stability studies at different pH values (e.g., acidic, neutral, and basic) to determine the optimal conditions for your specific application.
Q4: Can this compound degrade under UV or visible light?
A4: Yes, both aniline and quinoxaline moieties can be light-sensitive. While freshly purified aniline is almost colorless, exposure to air and light leads to gradual darkening due to the formation of colored, oxidized impurities.[1] Therefore, it is crucial to protect solutions and solid samples of this compound from light to prevent photodegradation.
Q5: What are the potential degradation products I should look for?
A5: Without specific experimental data for this compound, potential degradation products can be inferred from the chemistry of its constituent parts. Oxidation of the aniline moiety could lead to the formation of nitroso, nitro, or polymeric species. The quinoxaline ring could undergo N-oxidation or ring-opening reactions under harsh conditions. Forced degradation studies coupled with techniques like LC-MS would be necessary to identify the specific degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Sample Discoloration (Solid) | Oxidation of the aniline moiety. | Store the compound under an inert atmosphere (e.g., argon or nitrogen), in a light-protected container, and at a reduced temperature (e.g., 2-8 °C). |
| Decreasing Purity in Solution | Solvent-mediated degradation, oxidation, or pH effects. | Use high-purity, degassed solvents. Prepare solutions fresh before use. Evaluate the stability in different solvents and buffer systems relevant to your experiment. |
| Inconsistent Experimental Results | Degradation of the compound during the experiment. | Minimize exposure of the compound to harsh conditions (e.g., high temperatures, extreme pH, strong light). Run control experiments to assess the stability of the compound under your specific experimental conditions. |
| Appearance of New Peaks in HPLC | Formation of degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will aid in developing a stability-indicating analytical method. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3]
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to identify potential degradation pathways and products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours.
-
Thermal Degradation (Solid): Place a sample of the solid compound in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., 24 hours) in a photostability chamber.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration.
-
Analyze all stressed samples, along with a control sample (unstressed stock solution), by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
If available, use mass spectrometry (LC-MS) to identify the mass of the degradation products.
-
Data Presentation:
The results of the forced degradation study can be summarized in a table. The following is a hypothetical example for illustrative purposes.
| Stress Condition | % Degradation | Number of Degradation Peaks | Retention Time(s) of Major Degradants (min) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | 3.8, 5.1 |
| 0.1 M NaOH, 60°C, 24h | 8.5 | 1 | 4.5 |
| 3% H₂O₂, RT, 24h | 25.8 | 3 | 2.9, 6.2, 7.8 |
| Heat (60°C, 48h) | 5.1 | 1 | 5.5 |
| Photolytic (UV/Vis) | 18.9 | 2 | 3.2, 6.7 |
Visualizations
Chemical Structure and Potential Degradation Sites
References
troubleshooting side reactions in 2-Methyl-5-(quinoxalin-2-yl)aniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline. The information is designed to address common challenges and side reactions encountered during the synthesis, which typically involves a palladium-catalyzed cross-coupling reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture. 2. Inappropriate Ligand: The chosen phosphine ligand may not be optimal for the specific coupling partners. 3. Incorrect Base: The strength or solubility of the base may be insufficient to facilitate the catalytic cycle. 4. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. | 1. Use fresh or properly stored catalyst. Consider using a pre-catalyst that is more air-stable. 2. For Suzuki coupling, consider ligands like SPhos or XPhos. For Buchwald-Hartwig amination, bulky electron-rich phosphine ligands are often effective.[1][2] 3. Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is anhydrous and sufficiently soluble in the reaction solvent. For challenging couplings, a stronger base like NaOt-Bu or LHMDS might be necessary. 4. Increase the reaction temperature in increments of 10-20°C, monitoring for product formation and decomposition. |
| Formation of Dehalogenated Starting Material | 1. Presence of Protic Impurities: Water or other protic impurities can lead to protonolysis of the organometallic intermediates. 2. β-Hydride Elimination: This is a potential side reaction in Buchwald-Hartwig amination.[1] | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 2. Optimize the ligand and base combination. Sometimes, a bulkier ligand can disfavor this pathway. |
| Homocoupling of Boronic Acid/Ester (Suzuki Coupling) | 1. Oxygen in the Reaction Mixture: The presence of oxygen can promote the oxidative homocoupling of the boronic acid derivative. 2. High Catalyst Loading: Excessive palladium catalyst can sometimes favor this side reaction. | 1. Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. 2. Optimize the catalyst loading; typically, 1-5 mol% is sufficient. |
| Formation of Imine Product (Buchwald-Hartwig Amination) | 1. Side reaction competing with reductive elimination. [1] | 1. This is an inherent potential side reaction. Modifying the ligand and reaction conditions may help to favor the desired reductive elimination. |
| Difficulty in Product Purification | 1. Co-elution with Starting Materials or Side Products: The polarity of the desired product may be very similar to that of impurities. 2. Residual Palladium: The final product may be contaminated with palladium residues. | 1. Utilize a different solvent system for column chromatography or consider recrystallization from an appropriate solvent mixture. 2. Treat the crude product solution with a palladium scavenger, such as activated carbon or a specialized resin, before final purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and versatile methods are palladium-catalyzed cross-coupling reactions. These include:
-
Suzuki-Miyaura Coupling: This involves the reaction of a halo-quinoxaline (e.g., 2-chloroquinoxaline or 2-bromoquinoxaline) with a substituted aminophenylboronic acid or ester (e.g., 4-amino-3-methylphenylboronic acid).
-
Buchwald-Hartwig Amination: This route couples a halo-quinoxaline with 2-methyl-5-nitroaniline followed by reduction of the nitro group, or directly with 4-methyl-3-aminobenzene derivatives.[1]
Q2: How do I choose between a Suzuki-Miyaura and a Buchwald-Hartwig reaction for this synthesis?
A2: The choice often depends on the availability of starting materials. If the appropriately substituted aminophenylboronic acid is commercially available or easily synthesized, the Suzuki-Miyaura coupling is a robust option. If the corresponding aniline is more accessible, the Buchwald-Hartwig amination is a suitable alternative. Both methods are powerful for forming C-N bonds.
Q3: What are the key parameters to control in a Suzuki-Miyaura coupling for this synthesis?
A3: The critical parameters include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. A thorough degassing of the reaction mixture to remove oxygen is crucial to prevent side reactions like the homocoupling of the boronic acid.
Q4: Can I use an unprotected aniline in a Suzuki-Miyaura coupling?
A4: Yes, Suzuki-Miyaura couplings can often be performed on substrates with unprotected anilines, although the free amino group can sometimes interfere with the catalyst. If issues arise, protection of the amine (e.g., as a Boc-carbamate) may be necessary, followed by a deprotection step after the coupling.
Q5: My reaction is sluggish. What can I do to improve the reaction rate?
A5: To improve a sluggish reaction, you can try several approaches:
-
Increase the reaction temperature.
-
Switch to a more active catalyst/ligand system. For example, second and third-generation Buchwald-Hartwig ligands are generally more reactive.[1]
-
Use a stronger base or a different solvent that may improve the solubility of the reagents and the reaction kinetics.
-
Ensure that there are no catalyst poisons, such as sulfur-containing impurities, in your starting materials.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-chloroquinoxaline with (4-amino-3-methylphenyl)boronic acid.
Materials:
-
2-Chloroquinoxaline
-
(4-amino-3-methylphenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or toluene/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried reaction flask, add 2-chloroquinoxaline (1.0 eq), (4-amino-3-methylphenyl)boronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Seal the flask with a septum and purge with an inert gas for 15-20 minutes.
-
Add the degassed solvent mixture to the flask via syringe.
-
Add the palladium catalyst (1-5 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of N-(2-methyl-5-(quinoxalin-2-yl)phenyl)acetamide via Buchwald-Hartwig Amination (followed by deprotection)
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-bromoquinoxaline with N-(5-amino-2-methylphenyl)acetamide.
Materials:
-
2-Bromoquinoxaline
-
N-(5-amino-2-methylphenyl)acetamide
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos or BINAP)
-
Base (e.g., Cs₂CO₃ or NaOt-Bu)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the phosphine ligand to a dried reaction flask.
-
Add the base, 2-bromoquinoxaline (1.0 eq), and N-(5-amino-2-methylphenyl)acetamide (1.1 eq).
-
Add the anhydrous solvent.
-
Seal the flask and heat the mixture to the desired temperature (typically 90-120°C) with stirring until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
The resulting acetamide can be hydrolyzed to the desired aniline using standard acidic or basic conditions.
Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting logic for synthesis side reactions.
References
Technical Support Center: Enhancing the Solubility of 2-Methyl-5-(quinoxalin-2-yl)aniline for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 2-Methyl-5-(quinoxalin-2-yl)aniline for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when added to my aqueous assay buffer. What is happening and how can I prevent this?
A1: This is a common issue for hydrophobic compounds when transitioning from a high-concentration organic stock solution to an aqueous environment.[1] The dramatic decrease in solvent polarity causes the compound to fall out of solution.
To prevent precipitation, consider the following strategies:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that is both non-toxic to your cells and sufficient to maintain solubility.[2][3] For many cell-based assays, a final DMSO concentration of 0.1% to 0.5% is recommended.[2]
-
Use Co-solvents: Incorporating a water-miscible organic co-solvent can help to increase the solubility of your compound.[4][5]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay medium. This gradual decrease in DMSO concentration can sometimes prevent precipitation.
-
Pre-warm the Assay Medium: Adding the compound to a pre-warmed medium can sometimes improve solubility.
Q2: What are some suitable co-solvents to improve the solubility of this compound in aqueous solutions?
A2: Several co-solvents can be used to enhance the solubility of poorly water-soluble compounds.[4] The choice of co-solvent will depend on the specific requirements of your assay, particularly cell toxicity.
| Co-solvent | Recommended Starting Concentration (Final Assay) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 0.5% (v/v) | Widely used, but can be toxic to some cell lines at higher concentrations.[2][3] |
| Ethanol | ≤ 1% (v/v) | Can be cytotoxic at higher concentrations.[2] |
| Polyethylene Glycol (PEG) 400 | 1% - 5% (v/v) | Generally well-tolerated by cells.[5] |
| Propylene Glycol | 1% - 5% (v/v) | Another low-toxicity option for in vitro assays. |
It is crucial to include a vehicle control in your experiments to account for any effects of the solvent on the biological system.
Q3: Can pH adjustment of the assay buffer improve the solubility of my compound?
A3: Yes, pH adjustment can be an effective method for enhancing the solubility of ionizable compounds.[5] Since this compound contains an aniline group, which is basic, its solubility may be increased in acidic conditions due to the formation of a more soluble salt.
Recommended pH Screening Range for Solubility Testing:
| pH Range | Buffer System Examples | Rationale |
| 4.0 - 5.5 | Acetate Buffer | Protonation of the aniline group may increase solubility. |
| 6.0 - 7.0 | Phosphate Buffer | Closer to physiological pH, but may still offer improved solubility over more alkaline conditions. |
| 7.2 - 7.4 | PBS, HEPES | Standard physiological pH; important to test for solubility under these conditions. |
Note: Ensure that any pH adjustment is compatible with your biological assay and does not affect cellular viability or the activity of other components in the assay.
Troubleshooting Guides
Problem: The compound precipitates in the cell culture medium over the course of a long-term (24-48 hour) experiment.
Solution Workflow:
Troubleshooting precipitation in long-term assays.
Detailed Steps:
-
Reduce Concentration: The simplest approach is to lower the final concentration of the compound in the assay to a level that remains soluble over the desired time course.
-
Incorporate Surfactants: Non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous media by forming micelles.[4] It is important to use them at concentrations below their critical micelle concentration (CMC) to avoid cell toxicity.[1]
-
Tween® 80: Start with concentrations around 0.01% - 0.1% (v/v).
-
Pluronic® F-68: Often used in cell culture at 0.02% - 0.1% (v/v).
-
-
Formulation Strategies: For preclinical studies, more advanced formulation strategies can be employed.[6][7]
Problem: High variability in results between replicate wells.
Solution: This can often be attributed to inconsistent solubility or precipitation of the compound.
Experimental Protocol for Preparing Dosing Solutions to Minimize Variability:
Workflow for preparing dosing solutions.
-
Prepare a High-Concentration Stock: Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved, using sonication or gentle warming if necessary.
-
Intermediate Dilution: Create an intermediate dilution of the stock solution in either 100% DMSO or the chosen co-solvent. This step helps to avoid shocking the compound with a large volume of aqueous medium at once.
-
Final Dosing Solution: Prepare the final working concentration by adding the intermediate dilution to the pre-warmed assay medium. It is critical to add the compound to the medium while vortexing or mixing to ensure rapid and uniform dispersion.
-
Immediate Use: Use the final dosing solution immediately after preparation to minimize the risk of precipitation over time.
By following these guidelines and systematically troubleshooting, researchers can enhance the solubility of this compound, leading to more accurate and reproducible results in their biological assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. youtube.com [youtube.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
strategies to overcome poor reactivity of 2-Methyl-5-(quinoxalin-2-yl)aniline
Welcome to the technical support center for overcoming reactivity challenges with 2-Methyl-5-(quinoxalin-2-yl)aniline. This guide provides troubleshooting advice, detailed protocols, and comparative data to help researchers, scientists, and drug development professionals successfully utilize this compound in their synthetic workflows.
The core chemical challenge with this compound stems from its electronic properties. The lone pair of electrons on the aniline nitrogen is delocalized into the electron-deficient quinoxaline ring system, significantly reducing its nucleophilicity.[1][2] This makes many standard reactions sluggish or unsuccessful. This guide is structured to address these issues in common synthetic transformations.
Section 1: Amide Bond Formation (Acylation)
Frequently Asked Questions (FAQs)
Q1: My standard amide coupling reaction (e.g., HATU, HOBt/EDC) with this compound is failing or giving very low yields. What is the underlying issue?
A1: The primary issue is the low nucleophilicity of the aniline's amino group. The potent electron-withdrawing effect of the quinoxaline moiety reduces the electron density on the nitrogen, making it a poor nucleophile for attacking the activated carboxylic acid intermediate. Standard coupling reagents are often not reactive enough to promote the reaction efficiently.
Q2: I am trying to use a more reactive acyl chloride, but the reaction is still very slow. How can I drive it to completion?
A2: Even with a highly reactive electrophile like an acyl chloride, the poor nucleophilicity of the aniline can hinder the reaction. You can overcome this by using more forcing conditions or by increasing the nucleophilicity of the amine.
Troubleshooting Strategies:
-
Increase Temperature: Heating the reaction, either conventionally or with microwave irradiation, can provide the necessary activation energy. Microwave synthesis, in particular, can dramatically reduce reaction times and improve yields for sluggish reactions.[3][4][5]
-
Forceful Deprotonation: You can convert the aniline into a much more potent nucleophile by deprotonating it first with a strong, non-nucleophilic base like sodium hydride (NaH). The resulting anilide is significantly more reactive.[6]
-
Use an Acylating Catalyst: Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate the reaction.
Experimental Protocol: Acylation via Acyl Chloride with NaH
This protocol is designed for situations where standard methods fail due to the electron-deficient nature of the aniline.
-
Preparation: Add this compound (1.0 eq) to a flame-dried flask under an inert atmosphere (Argon or Nitrogen).
-
Solvent: Add anhydrous, aprotic solvent (e.g., THF or DMF, 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Activation: Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for another 30 minutes. The evolution of H₂ gas should cease.
-
Acylation: Cool the mixture back to 0 °C. Add the desired acyl chloride (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., 40-50 °C).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Alternative Method: Acylation via Acyl Fluoride
For particularly stubborn couplings, converting the carboxylic acid to an acyl fluoride can be highly effective, especially for sterically hindered or electron-deficient amines.[7]
| Method | Activating Agent | Typical Temperature | Typical Yield Range | Notes |
| Standard Coupling | EDC / HOBt | Room Temperature | <10% | Often fails for this substrate. |
| Acyl Chloride + Base | Oxalyl Chloride, Et₃N | Room Temp - 50 °C | 30-60% | Sluggish, may require heat. |
| Acyl Chloride + NaH | Oxalyl Chloride, NaH | 0 °C to Room Temp | 70-95% | Highly effective but requires strictly anhydrous conditions. |
| Acyl Fluoride | Cyanuric Fluoride | Elevated (e.g., 80 °C) | 75-95% | Excellent for challenging substrates; avoids strong bases.[7] |
Section 2: Palladium-Catalyzed Cross-Coupling
Frequently Asked Questions (FAQs)
Q1: I am attempting a Buchwald-Hartwig amination with an aryl halide, but I only recover my starting materials. Why is my catalyst system not working?
A1: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base, especially for challenging substrates like electron-deficient anilines.[8][9][10] A "general purpose" catalyst system (e.g., Pd(OAc)₂ with a simple phosphine ligand like PPh₃) will likely fail. The key steps of oxidative addition and reductive elimination are slow for these substrates, requiring a specialized catalyst system to facilitate the catalytic cycle.
Q2: What is the best palladium catalyst and ligand combination for coupling this compound?
A2: For electron-deficient anilines, highly active, sterically hindered biarylphosphine ligands are required. These ligands promote the crucial reductive elimination step and stabilize the active catalytic species.[10][11] Ligands from the Buchwald (e.g., BrettPhos, RuPhos) and Hartwig collections are the industry standard for this type of transformation.[12]
| Ligand | Precatalyst | Typical Base | Key Advantage |
| RuPhos | RuPhos Pd G3 | NaOt-Bu, LHMDS | Excellent for a wide range of aryl chlorides and secondary amines.[10] |
| BrettPhos | BrettPhos Pd G3 | NaOt-Bu, K₃PO₄ | Highly effective for mono-arylation of primary amines and coupling with aryl mesylates.[10] |
| Xantphos | Pd₂(dba)₃ | K₃PO₄, Cs₂CO₃ | Bidentate ligand, often effective and can sometimes prevent side reactions.[10] |
| cataCXium A | cataCXium A Pd G3 | K₃PO₄ | Shown to be effective for couplings with unprotected ortho-bromoanilines.[13] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol uses a modern, air-stable precatalyst for robust and reproducible results.
-
Preparation: To an oven-dried vial or flask, add the aryl/heteroaryl halide (1.0 eq), this compound (1.2 eq), the appropriate ligand precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), and the base (e.g., NaOt-Bu, 1.5 eq).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent: Add anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane, 0.1 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite® to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualization: Troubleshooting & Workflow Diagrams
Caption: A logical workflow for troubleshooting a failed Buchwald-Hartwig amination.
Caption: Key factors contributing to the poor reactivity of the target aniline.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. quora.com [quora.com]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid † - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis of N-Phenylsuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
refining analytical methods for 2-Methyl-5-(quinoxalin-2-yl)aniline detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical determination of 2-Methyl-5-(quinoxalin-2-yl)aniline. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. - Column overload. | - Use a high-purity, end-capped C18 column. - Add a competing base like triethylamine (TEA) to the mobile phase (0.1% v/v). - Adjust mobile phase pH to ensure the analyte is in a single ionic state. - Reduce the injection volume or dilute the sample. |
| Poor Resolution | - Inadequate mobile phase composition. - Column degradation. - Incompatible injection solvent. | - Optimize the mobile phase gradient and organic modifier concentration. - Replace the analytical column or use a guard column. - Dissolve the sample in the initial mobile phase composition. |
| Ghost Peaks | - Contamination in the injector or column. - Late eluting compounds from a previous injection. | - Flush the injector and column with a strong solvent. - Incorporate a column wash step at the end of each gradient run. |
| Baseline Noise or Drift | - Air bubbles in the system. - Contaminated mobile phase or detector cell. - Temperature fluctuations. | - Degas the mobile phase and purge the pump. - Use fresh, high-purity solvents and flush the detector cell. - Use a column oven to maintain a stable temperature. |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Active sites in the injector liner or column. - Analyte degradation at high temperatures. | - Use a deactivated injector liner. - Derivatize the aniline group to improve thermal stability and peak shape. - Optimize the injector temperature to minimize degradation. |
| Low Signal Intensity | - Inefficient ionization. - Adsorption of the analyte in the GC system. | - Confirm appropriate ionization mode (EI or CI). - Check for and address any active sites in the GC flow path. - Ensure the MS is properly tuned. |
| Mass Spectrum Inconsistencies | - Co-eluting impurities. - Analyte fragmentation pattern changes. | - Improve chromatographic separation to isolate the analyte peak. - Verify the MS calibration and tune. |
| Retention Time Shifts | - Fluctuations in oven temperature or carrier gas flow rate. - Column contamination or degradation. | - Ensure stable GC oven temperature and carrier gas flow. - Bake out the column or trim the inlet end. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for this compound?
A1: A good starting point is a reversed-phase HPLC method using a C18 column (e.g., 150 x 4.6 mm, 5 µm) with a gradient elution. A mobile phase consisting of A: 0.1% formic acid in water and B: acetonitrile, with a gradient from 10% to 90% B over 20 minutes, is a reasonable starting condition. UV detection at a wavelength determined by a UV scan of the analyte (likely around 254 nm or 320 nm) is appropriate.
Q2: Is derivatization necessary for the GC-MS analysis of this compound?
A2: While not strictly necessary, derivatization of the primary amine group with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (PFPA) is highly recommended. Derivatization can improve the thermal stability, volatility, and chromatographic peak shape of the analyte, leading to better sensitivity and reproducibility.
Q3: How can I improve the extraction recovery of this compound from a complex matrix?
A3: For complex matrices, a solid-phase extraction (SPE) cleanup step is often beneficial.[1][2] A C18 or mixed-mode cation exchange SPE cartridge can be effective. The choice of elution solvent should be optimized, but a starting point could be methanol with a small percentage of ammonia to elute the basic analyte.
Q4: What are the expected mass spectral fragments for this compound in EI-MS?
A4: In Electron Ionization Mass Spectrometry (EI-MS), you can expect to see a prominent molecular ion peak (M+). Common fragmentation patterns for quinoxaline derivatives may involve the loss of HCN or cleavage of the substituent groups. The exact fragmentation will need to be determined experimentally.
Experimental Protocols
HPLC Method for Quantification
-
Chromatographic System: HPLC with UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
GC-MS Method for Identification
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column with a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Quantitative Data Summary
The following tables present hypothetical yet realistic validation data for the described analytical methods.
Table 1: HPLC Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98-102% |
Table 2: GC-MS Method Validation Parameters (with derivatization)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95-105% |
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Caption: Logical workflow for troubleshooting analytical issues.
References
Technical Support Center: Production of 2-Methyl-5-(quinoxalin-2-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline. The information is designed to help minimize impurities and address common challenges encountered during its production.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient method for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3] For the synthesis of this compound, a plausible route involves the reaction of 3,4-diaminotoluene with a suitable glyoxal derivative. Given the structure of the target molecule, a likely precursor to the quinoxalin-2-yl moiety is 2-oxoacetaldehyde (glyoxal) or a protected form thereof.
Q2: What are the most likely impurities in the synthesis of this compound?
Potential impurities can arise from several sources:
-
Unreacted Starting Materials: Residual 3,4-diaminotoluene or the glyoxal derivative.
-
Side Products from the Diamine: Oxidation of the highly reactive 3,4-diaminotoluene can lead to colored polymeric impurities.
-
Isomeric Products: If an unsymmetrical dicarbonyl compound is used, the formation of regioisomers is possible.
-
Over-alkylation/condensation Products: Further reaction of the product under harsh conditions.
-
Solvent Adducts: In some cases, the solvent may react with intermediates.
Q3: How can I monitor the progress of the reaction to minimize impurity formation?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction. Regular sampling of the reaction mixture will allow you to track the consumption of starting materials and the formation of the desired product and any significant impurities. This helps in determining the optimal reaction time to maximize yield while minimizing the formation of degradation products.
Q4: What are the recommended purification techniques for this compound?
The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:
-
Recrystallization: Effective for removing minor impurities if a suitable solvent system can be found.
-
Column Chromatography: Silica gel chromatography is a standard method for separating the desired product from starting materials and side products.[4]
-
Solid-Phase Extraction (SPE): Can be a rapid and efficient method for purification, particularly for library synthesis.[5]
Q5: Which analytical techniques are best for identifying and quantifying impurities in the final product?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:[6]
-
HPLC/UPLC: The gold standard for separating and quantifying impurities.[7]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it provides molecular weight information for impurity identification.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are powerful tools for the structural elucidation of unknown impurities.[8]
-
Infrared (IR) Spectroscopy: Can help identify functional groups present in impurities.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Monitor the reaction by TLC or HPLC to ensure it has gone to completion.- Increase reaction time or temperature cautiously.- Ensure the quality and stoichiometry of starting materials. |
| Degradation of starting materials or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diamine.- Optimize the reaction temperature to avoid decomposition. | |
| Poor work-up procedure. | - Ensure the pH is appropriate during extraction to prevent loss of the amine product.- Use appropriate solvents for extraction. | |
| Presence of Multiple Spots on TLC (High Impurity Profile) | Side reactions due to incorrect stoichiometry or reaction conditions. | - Carefully control the stoichiometry of the reactants.- Optimize the reaction temperature and time. |
| Use of a catalyst that promotes side reactions. | - Screen different catalysts (e.g., mild acid catalysts) to find one that is more selective.[1] | |
| Oxidation of the diamine starting material. | - Use freshly purified 3,4-diaminotoluene.- Conduct the reaction under an inert atmosphere. | |
| Colored Impurities in the Final Product | Oxidation and polymerization of the o-phenylenediamine. | - Purify the starting diamine before use (e.g., by recrystallization or sublimation).- Perform the reaction and work-up under an inert atmosphere.- Treat the crude product with activated carbon during recrystallization (use with caution as it may adsorb the product). |
| Difficulty in Removing a Specific Impurity | The impurity has similar polarity to the product. | - Optimize the mobile phase for column chromatography to improve separation.- Consider derivatization of the product or impurity to alter its polarity for easier separation.- Explore alternative purification techniques like preparative HPLC. |
| Isomeric impurity. | - If using an unsymmetrical dicarbonyl, try to find reaction conditions that favor the formation of the desired isomer.- High-resolution analytical techniques like HPLC with a suitable column may be required for separation and quantification. |
Experimental Protocols
Representative Synthesis of this compound
This protocol describes a plausible synthesis based on the condensation of 3,4-diaminotoluene with glyoxal sodium bisulfite addition compound.
Materials:
-
3,4-Diaminotoluene
-
Glyoxal sodium bisulfite addition compound
-
Ethanol
-
Water
-
Sodium bicarbonate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 3,4-diaminotoluene (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add glyoxal sodium bisulfite addition compound (1.1 eq) to the solution.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the pH is approximately 8-9.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the reaction is complete (typically after a few hours), extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Impurity Profile Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should provide good separation of the product from potential impurities. Retention times will need to be determined empirically.
Visualizations
Caption: Proposed synthetic pathway for this compound and potential impurity formation.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on a Suzuki-Miyaura cross-coupling strategy.
Q1: My Suzuki-Miyaura coupling reaction shows low conversion to the desired product. What are the potential causes and how can I improve the yield?
A1: Low conversion in Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst and Ligand Choice: The palladium catalyst and its corresponding ligand are crucial for an efficient reaction. For electron-rich anilines and heteroaromatic halides, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider screening more electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald series (e.g., SPhos, XPhos), which can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Base Selection: The choice and quality of the base are critical. Anhydrous conditions with certain bases like K₃PO₄ might require a small amount of water to be effective.[1] Conversely, some substrates may be sensitive to strongly basic aqueous conditions, leading to degradation.[2] A screen of different bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane, THF, DMF, toluene, often with water) is advisable.[3][4]
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. If the reaction is not proceeding, consider carefully increasing the temperature. However, be aware that higher temperatures can also promote side reactions.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Ensure that the reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.[2] The presence of oxygen can lead to catalyst deactivation and the formation of homocoupling byproducts.[5]
Q2: I am observing significant amounts of side products, such as the homocoupling of the boronic acid/ester and dehalogenation of the aryl halide. How can I minimize these?
A2: The formation of homocoupling and dehalogenation products are common side reactions in Suzuki couplings.
-
Minimizing Homocoupling: Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[5] To minimize this, ensure a properly degassed reaction mixture and use a catalyst that is readily reduced to or is already in the Pd(0) state. The stoichiometry of the boronic acid is also important; using a slight excess (e.g., 1.1-1.5 equivalents) is common, but a large excess can sometimes lead to more homocoupling.
-
Preventing Dehalogenation: Dehalogenation of the aryl halide can occur, especially with electron-rich halides. This side reaction can be influenced by the solvent and the base. For instance, some amine bases or alcoholic solvents can act as hydride sources, leading to dehalogenation.[5] If dehalogenation is a significant issue, consider using a non-protic solvent and a carbonate or phosphate base.
Q3: The purification of the final product, this compound, is proving to be difficult on a larger scale. What strategies can I employ?
A3: Large-scale purification requires different considerations than laboratory-scale purification.
-
Crystallization: If the product is a solid, developing a robust crystallization procedure is often the most effective method for large-scale purification. Screen various solvent systems to find one that provides good recovery and effectively removes key impurities.
-
Column Chromatography: While often unavoidable at the lab scale, column chromatography can be challenging and expensive to scale up. If it is necessary, consider using a flash chromatography system with pre-packed columns, which can be more efficient and reproducible. Optimizing the mobile phase is critical to ensure good separation.
-
Extraction and Washing: A well-designed aqueous workup can remove many impurities. For example, if unreacted boronic acid is an issue, a basic wash can help to remove it. Conversely, an acidic wash can remove basic impurities.
-
Impurity Profiling: Understanding the impurity profile of your crude product is key. Identify the major impurities and then design a purification strategy that specifically targets their removal based on their chemical properties (e.g., acidity, basicity, polarity).
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scale-up of this compound?
A1: A common and versatile approach is the Suzuki-Miyaura cross-coupling reaction. A plausible route involves the coupling of a quinoxaline derivative with an aniline derivative. For example, coupling 2-chloroquinoxaline with (4-methyl-3-aminophenyl)boronic acid or its pinacol ester. An alternative is to couple 2-(tributylstannyl)quinoxaline with 3-bromo-4-methylaniline, although Stille coupling has toxicity concerns associated with organotin compounds.[2] A general workflow for the Suzuki-Miyaura approach is outlined below.
Q2: How do I choose the appropriate starting materials for the Suzuki-Miyaura coupling?
A2: The choice between using a quinoxaline halide and an aniline boronic acid, or a quinoxaline boronic acid and an aniline halide, will depend on the commercial availability, stability, and ease of synthesis of the respective starting materials. Boronic acids can be prone to degradation over time, a phenomenon known as deborylation.[3] Therefore, it is important to use high-quality starting materials.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective method for qualitative analysis. For more quantitative and accurate monitoring, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. These techniques can provide information on the consumption of starting materials, the formation of the product, and the presence of any side products.
Q4: Are there any specific safety precautions I should take during the scale-up synthesis?
A4: Yes, several safety precautions are crucial during scale-up:
-
Palladium Catalysts: Many palladium catalysts are pyrophoric, especially in the presence of solvents. Handle them under an inert atmosphere.
-
Solvents: Many organic solvents used in these reactions (e.g., dioxane, THF, toluene) are flammable and have specific health hazards. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).
-
Bases: Strong bases can be corrosive. Handle with care.
-
Exothermic Reactions: Be aware that some steps, such as the addition of reagents or quenching the reaction, can be exothermic. On a larger scale, this heat generation can be significant and requires controlled addition and adequate cooling.
Data Presentation
Table 1: Illustrative Effect of Catalyst and Ligand on Suzuki-Miyaura Coupling Yield and Purity
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 45 | 85 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 12 | 82 | 95 |
| 3 | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | DMF | 90 | 24 | 65 | 90 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF/H₂O | 80 | 16 | 78 | 93 |
This data is illustrative and intended for guidance purposes only. Actual results may vary.
Table 2: Illustrative Impact of Base and Solvent on Reaction Outcome
| Entry | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Conversion (%) | Dehalogenation (%) |
| 1 | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 16 | 85 | 5 |
| 2 | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 110 | 12 | 95 | <2 |
| 3 | Cs₂CO₃ (2) | DMF | 90 | 24 | 70 | 8 |
| 4 | Na₂CO₃ (3) | Acetonitrile/H₂O (3:1) | 85 | 18 | 75 | 6 |
This data is illustrative and intended for guidance purposes only. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry, inert-atmosphere-flushed reactor, add 2-chloroquinoxaline (1.0 eq), (4-methyl-3-aminophenyl)boronic acid pinacol ester (1.2 eq), the selected base (e.g., K₃PO₄, 2.5 eq), and the chosen palladium catalyst and ligand (e.g., Pd₂(dba)₃, 1 mol%; SPhos, 2 mol%).
-
Add the degassed solvent system (e.g., toluene/water 5:1).
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress by HPLC or LC-MS until the consumption of the limiting starting material is complete (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to afford this compound.
Protocol 2: General Procedure for Product Crystallization
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/heptane).
-
Slowly cool the solution to room temperature to allow for crystal formation.
-
Further cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
References
Validation & Comparative
Validating the Biological Target of 2-Methyl-5-(quinoxalin-2-yl)aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, notably as anticancer agents.[1][2] The compound 2-Methyl-5-(quinoxalin-2-yl)aniline, featuring a substituted aniline moiety fused to a quinoxaline ring system, presents a promising scaffold for chemical exploration.[3] While its specific biological target is not definitively established in publicly available literature, the broader family of quinoxaline derivatives has been shown to exert its effects through the inhibition of various protein kinases.[2] This guide provides a comprehensive framework for validating the hypothesized biological target of this compound, comparing its potential performance with established inhibitors of a plausible target, the c-Met proto-oncogene, a receptor tyrosine kinase.
Hypothesized Biological Target: c-Met Kinase
Several quinoxaline derivatives have been identified as potent inhibitors of receptor tyrosine kinases, including c-Met.[2][4] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility, and its dysregulation is implicated in numerous cancers. Therefore, we hypothesize that this compound may act as a c-Met kinase inhibitor. This guide will outline the necessary experimental procedures to test this hypothesis.
Comparative Analysis of Kinase Inhibitory Activity
To validate the biological target, the inhibitory activity of this compound against the hypothesized target (c-Met) and other related kinases should be quantified and compared with known inhibitors.
Table 1: Comparative Inhibitory Activity (IC50, nM)
| Compound | c-Met | VEGFR2 | EGFR | p38α MAP Kinase |
| This compound | TBD | TBD | TBD | TBD |
| Crizotinib (c-Met Inhibitor) | 5 | 20 | >1000 | >1000 |
| Sunitinib (Multi-kinase Inhibitor) | 10 | 9 | 250 | 150 |
| A Quinoxaline-Triazole Analog[5] | >10,000 | >10,000 | >10,000 | >10,000 (ALK5 IC50 = 4690) |
TBD: To Be Determined through experimental validation.
Experimental Protocols for Target Validation
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of c-Met kinase.
Methodology:
-
Reagents: Recombinant human c-Met kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), this compound, and a positive control inhibitor (e.g., Crizotinib).
-
Procedure:
-
The kinase reaction is initiated by adding ATP to a mixture of the c-Met enzyme, the peptide substrate, and varying concentrations of the test compound.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection (e.g., ELISA with anti-phosphotyrosine antibodies).
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular context by assessing the thermal stabilization of c-Met upon compound binding.
Methodology:
-
Cell Culture: Use a cancer cell line that overexpresses c-Met (e.g., MKN-45 gastric cancer cells).
-
Procedure:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble c-Met at each temperature using Western blotting.
-
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Downstream Signaling Pathway Analysis
Objective: To determine if this compound inhibits c-Met signaling in cells.
Methodology:
-
Cell Treatment: Treat c-Met-dependent cancer cells with varying concentrations of the compound.
-
Western Blotting: Analyze the phosphorylation status of key downstream signaling proteins, such as STAT3, AKT, and ERK.
-
Data Analysis: A dose-dependent decrease in the phosphorylation of these downstream effectors would support the on-target activity of the compound. A recent study demonstrated that a quinoxaline-furan derivative inhibits STAT3 phosphorylation.[6]
Visualizing the Validation Workflow and Signaling Pathway
To aid in the conceptualization of the experimental design and the targeted biological pathway, the following diagrams are provided.
Caption: A flowchart outlining the key experimental steps for validating the biological target of this compound.
Caption: A diagram illustrating the hypothesized mechanism of action of this compound via inhibition of the c-Met signaling pathway.
Conclusion
Validating the biological target of a novel compound is a critical step in the drug discovery and development process. For this compound, a systematic approach beginning with a plausible hypothesis, such as c-Met kinase inhibition, allows for a focused and efficient investigation. By employing a combination of in vitro biochemical assays, cellular target engagement studies, and downstream signaling analysis, researchers can confidently identify and characterize the mechanism of action of this promising quinoxaline derivative. The comparative data and detailed protocols provided in this guide offer a robust framework for these validation studies.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 3. This compound | 433318-46-8 | Benchchem [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and biological evaluation of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles as transforming growth factor-β type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents [mdpi.com]
A Comparative Analysis of 2-Methyl-5-(quinoxalin-2-yl)aniline and Structurally Related Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the biological activities of quinoxaline derivatives, with a focus on analogues of 2-Methyl-5-(quinoxalin-2-yl)aniline. Due to a lack of published data for this compound, this report leverages experimental findings from structurally similar compounds to provide insights into its potential therapeutic applications. The quinoxaline scaffold is a prominent heterocyclic framework in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]
Comparative Biological Activity
The therapeutic potential of quinoxaline derivatives is often attributed to their ability to interact with various biological targets. This section compares the anticancer and antimicrobial activities of several quinoxaline compounds bearing substitutions on a phenyl ring attached to the quinoxaline core, providing a basis for postulating the potential activity of this compound.
Anticancer Activity
Quinoxaline derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways and cellular processes.[2][5][6][7] The primary mechanism of action for many quinoxaline-based anticancer compounds involves the inhibition of protein kinases, which are crucial for cell cycle progression, proliferation, and survival.[6][7]
Table 1: Comparative Anticancer Activity (IC50) of Selected Quinoxaline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinoxaline-bisarylurea 2 | HCT116 | 2.5 | Doxorubicin | - |
| Quinoxaline-bisarylurea 2 | MCF-7 | 9.0 | Doxorubicin | - |
| (quinoxalin-2-yl)benzene sulphonamide 1 | HepG2 | 10.27 | - | - |
| 2-oxo-3-phenylquinoxaline 7j | HCT-116 | 26.75 | - | - |
| 2-oxo-3-phenylquinoxaline 2a | HCT-116 | 28.85 | - | - |
| Quinoxaline derivative IV | PC-3 | 2.11 | - | - |
| Quinoxaline derivative III | PC-3 | 4.11 | - | - |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
The data in Table 1, extracted from various studies, showcases the cytotoxic effects of different quinoxaline derivatives against a range of cancer cell lines. For instance, a quinoxaline-bisarylurea derivative has shown potent activity against HCT116 and MCF-7 cell lines.[8] Similarly, other derivatives have exhibited significant inhibitory effects on liver, colon, and prostate cancer cells.[6][9][10] The variation in activity is often linked to the nature and position of substituents on the quinoxaline and associated phenyl rings, highlighting the importance of structure-activity relationship (SAR) studies.[2][8]
Antimicrobial Activity
Quinoxaline derivatives are also recognized for their broad-spectrum antimicrobial properties.[11][12][13] Their mechanism of action can involve the inhibition of bacterial DNA gyrase, topoisomerase IV, or other essential microbial enzymes.
Table 2: Comparative Antimicrobial Activity (MIC) of Selected Quinoxaline Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-amino-3-(4-tert-butyl phenylethylamine)-quinoxaline (5p) | S. aureus | 4 | Norfloxacin | - |
| 2-amino-3-(4-tert-butyl phenylethylamine)-quinoxaline (5p) | E. coli | 4 | Norfloxacin | - |
| 2-amino-3-(4-tert-butyl phenylethylamine)-quinoxaline (5p) | MRSA | 4 | Norfloxacin | - |
| 2-amino-3-(4-methyl phenylethylamine)-quinoxaline (5m) | S. aureus | 4 | Norfloxacin | - |
| 2-amino-3-(4-methyl phenylethylamine)-quinoxaline (5m) | E. coli | 8 | Norfloxacin | - |
| Quinoxaline derivative 2d | E. coli | 8 | Gentamycin | - |
| Quinoxaline derivative 3c | E. coli | 8 | Gentamycin | - |
| Pentacyclic quinoxaline 10 | C. albicans | 16 | Ketoconazole | - |
| Pentacyclic quinoxaline 10 | A. flavus | 16 | Ketoconazole | - |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
As shown in Table 2, various substituted quinoxalines exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, C-2 amine-substituted quinoxalines have demonstrated significant efficacy against S. aureus, E. coli, and methicillin-resistant S. aureus (MRSA).[14] The antimicrobial spectrum and potency are highly dependent on the substitution pattern on the quinoxaline scaffold.[13][14]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are standard protocols for the key assays mentioned in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[16]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[18][19]
Signaling Pathways and Mechanisms of Action
Quinoxaline derivatives often exert their anticancer effects by inhibiting key signaling pathways that are dysregulated in cancer. Understanding these pathways is crucial for rational drug design and development.
PI3K/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival.[5][20] Several quinoxaline derivatives have been identified as dual inhibitors of PI3K and mTOR, making them attractive candidates for cancer therapy.[5][20]
Caption: Inhibition of the PI3K/mTOR signaling pathway by quinoxaline derivatives.
General Experimental Workflow for Drug Screening
The process of identifying and characterizing new therapeutic agents involves a series of well-defined experimental steps, from initial synthesis to in-depth biological evaluation.
Caption: A typical workflow for the discovery and development of novel quinoxaline-based therapeutic agents.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. rjptonline.org [rjptonline.org]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. [PDF] Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines | Semantic Scholar [semanticscholar.org]
- 12. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]
- 13. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchhub.com [researchhub.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. academic.oup.com [academic.oup.com]
- 18. pdb.apec.org [pdb.apec.org]
- 19. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline: Benchmarking a Proposed Route Against Established Methodologies
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The target molecule, 2-Methyl-5-(quinoxalin-2-yl)aniline, presents a unique synthetic challenge due to its specific substitution pattern. While a direct, established synthesis for this exact compound is not extensively documented in peer-reviewed literature, a feasible synthetic pathway can be proposed based on well-known methods for quinoxaline formation. This guide benchmarks this proposed route against established, more general methods for the synthesis of substituted 2-methylquinoxalines, providing a comparative analysis of reaction conditions, yields, and green chemistry considerations.
The classical and most direct approach to forming the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3] For the synthesis of 2-methylquinoxalines specifically, pyruvaldehyde (2-oxopropionaldehyde) or its synthetic equivalents are commonly employed.[2] Modern synthetic advancements have introduced various catalytic and environmentally friendly methods to improve efficiency and yield.[4][5] These include microwave-assisted synthesis, which can significantly reduce reaction times, and the use of various catalysts that can operate under milder conditions.[5][6]
Proposed Synthetic Pathway for this compound
A logical and plausible synthetic route for this compound is a two-step process, as illustrated below. This pathway is based on the classical condensation method followed by a standard reduction of a nitrile group.
Caption: Proposed two-step synthesis of the target compound.
Comparative Analysis of Synthetic Methods
The following table summarizes and compares the proposed classical method for the synthesis of the intermediate, 2-Methyl-5-cyanoquinoxaline, with other established methods for the synthesis of analogous 2-methylquinoxalines. This comparison is based on typical yields and conditions reported for similar substrates.
| Method | Key Reagents | Typical Conditions | Typical Yield | Advantages | Disadvantages |
| Proposed Classical Method | o-phenylenediamine, pyruvaldehyde | Reflux in ethanol or acetic acid | 70-85% | Simple, well-established, readily available reagents | Often requires acidic conditions and elevated temperatures |
| Microwave-Assisted | o-phenylenediamine, 1,2-dicarbonyl | Microwave irradiation (e.g., 160W for 60s) | 85-95% | Rapid reaction times, often higher yields, solvent-free options available[6] | Requires specialized microwave reactor |
| Iridium-Catalyzed | o-phenylenediamine, glycerol | Iridium catalyst, K₂CO₃, reflux in 2,2,2-trifluoroethanol | 70-90% | Uses a green and readily available starting material (glycerol)[1] | Requires a specific and potentially expensive catalyst |
| Iodine-Catalyzed | o-phenylenediamine, α-hydroxy ketone | I₂, DMSO, room temperature | 80-99% | Mild reaction conditions, high yields[7] | Use of DMSO as a solvent and oxidant |
Detailed Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of 2-Methyl-5-cyanoquinoxaline (Classical Condensation)
Caption: Workflow for the synthesis of the intermediate compound.
To a solution of 3,4-diaminobenzonitrile (1.0 mmol) in ethanol (10 mL), pyruvaldehyde (1.1 mmol, 40% in water) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-methyl-5-cyanoquinoxaline.
Step 2: Reduction of 2-Methyl-5-cyanoquinoxaline to this compound
2-Methyl-5-cyanoquinoxaline (1.0 mmol) is dissolved in methanol (15 mL) in a hydrogenation vessel. A catalytic amount of Palladium on carbon (10 mol%) is added. The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours. The reaction is monitored by TLC. After completion, the catalyst is filtered off through a pad of celite, and the filtrate is concentrated under reduced pressure to yield this compound.
Alternative Method: Microwave-Assisted Synthesis of Quinoxaline Derivatives[6]
A mixture of an o-phenylenediamine (0.01 mol) and a 1,2-dicarbonyl compound (0.01 mol) is placed in a glass beaker. The beaker is covered with a watch glass and irradiated in a microwave oven for 60 seconds at 160 watts. After completion, the reaction mixture is cooled, and the solid product is purified by crystallization from ethanol. This method offers a significant reduction in reaction time and often leads to higher yields compared to classical heating.[6]
Alternative Method: Iridium-Catalyzed Synthesis from Glycerol[1]
In a two-necked test tube, glycerol (1.1 mmol) is placed under an argon atmosphere. An iridium catalyst (e.g., [Ir(Cp*)(NHC)Cl₂]) (1.0 mol%), the o-phenylenediamine derivative (1.0 mmol), K₂CO₃ (1.0 mmol), and 2,2,2-trifluoroethanol (1.0 mL) are added. The mixture is stirred and refluxed for 20 hours. The yield of the product can be determined by Gas Chromatography (GC) analysis of the crude reaction mixture. This method is notable for its use of a sustainable and inexpensive starting material.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 2-Methyl-5-(quinoxalin-2-yl)aniline: An In Vitro and In Vivo Analysis
Disclaimer: As of November 2025, publicly available data on the in vitro and in vivo efficacy of the specific compound 2-Methyl-5-(quinoxalin-2-yl)aniline is limited. This guide therefore serves as a template, outlining the standard methodologies and data presentation formats that would be used to evaluate and compare such a novel chemical entity against established alternatives in the field of oncology research. The experimental data and signaling pathways presented herein are hypothetical and for illustrative purposes.
Introduction
Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties.[1][2][3] Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as tyrosine kinases.[2] This guide provides a comparative framework for assessing the efficacy of a novel quinoxaline derivative, this compound, against a standard-of-care chemotherapeutic agent.
In Vitro Efficacy
The initial assessment of a potential anticancer compound involves in vitro studies to determine its cytotoxic effects on various cancer cell lines.[4][5][6] These assays are crucial for determining the concentration of the drug that inhibits 50% of cell growth (IC50), providing a measure of its potency.
Hypothetical In Vitro Cytotoxicity Data
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 | 1.8 |
| HCT116 | Colon Carcinoma | 3.8 | 1.2 |
| HepG2 | Liver Carcinoma | 7.1 | 2.5 |
| A549 | Lung Carcinoma | 6.5 | 2.1 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or a standard drug (e.g., Doxorubicin) for 48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
In Vivo Efficacy
Promising results from in vitro studies are followed by in vivo experiments to evaluate the compound's efficacy and toxicity in a living organism.[7][8][9] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used for this purpose.[4][8]
Hypothetical In Vivo Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | - | 0 | +2.5 |
| This compound | 25 | 45 | -1.2 |
| This compound | 50 | 68 | -3.5 |
| Doxorubicin | 10 | 75 | -8.0 |
Experimental Protocol: Xenograft Mouse Model
-
Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and administered with the vehicle control, this compound, or a standard drug via an appropriate route (e.g., intraperitoneal injection) for a specified period.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.
Signaling Pathways and Experimental Workflow
To visualize the potential mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. recipp.ipp.pt [recipp.ipp.pt]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 7. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 8. ijpbs.com [ijpbs.com]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
cross-validation of experimental results for 2-Methyl-5-(quinoxalin-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of substituted quinoxaline derivatives, focusing on their synthesis, anticancer activity, and mechanism of action as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The data presented is compiled from published experimental studies to offer an objective overview for researchers in oncology and medicinal chemistry.
Performance Comparison of Quinoxaline Derivatives
The following tables summarize the in vitro anticancer activity and VEGFR-2 inhibitory potency of selected 2,3-diphenylquinoxaline derivatives. These compounds have been evaluated for their ability to inhibit the growth of human cancer cell lines and the enzymatic activity of VEGFR-2, a key regulator of angiogenesis.
Table 1: In Vitro Anticancer Activity (IC50 µM)
| Compound ID | Substitution Pattern | HCT-116 (Colon) | MCF-7 (Breast) | HepG-2 (Liver) | Reference |
| I | 2-(4-methoxyphenyl)-3-phenyl | - | - | - | [1] |
| II | 2,3-diphenyl | - | - | - | [2][3] |
| IIIa | 2-(4-chlorophenyl)-3-phenyl | - | 7.57 ± 0.61 | - | [4] |
| IIIb | 2-(4-bromophenyl)-3-phenyl | 9.31 ± 0.84 | - | - | [4] |
| IV | 1,3-diphenylurea-quinoxaline | 13.3 µM | - | 30.4 µM | [5] |
| V | bis([6][7][8]triazolo)[4,3-a:3',4'-c]quinoxaline derivative | - | 10.3 µM | 6.4 µM | [7] |
Note: '-' indicates data not available in the cited sources.
Table 2: VEGFR-2 Kinase Inhibitory Activity
| Compound ID | IC50 (nM) | Reference |
| Sorafenib (Reference) | 3.12 | [7] |
| VI | 3.7 | [7] |
| VII | 2.7 | [9] |
| VIII | 0.75 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for cross-validation and replication of the cited results.
Synthesis of 2,3-Diphenylquinoxaline Derivatives
The synthesis of the 2,3-diphenylquinoxaline scaffold is typically achieved through a condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, such as benzil.[3]
General Procedure:
-
A mixture of the appropriately substituted o-phenylenediamine (1 mmol) and benzil (1 mmol) is prepared.
-
The reactants are dissolved in a suitable solvent, such as ethanol or acetic acid.
-
The reaction mixture is heated under reflux for a specified period, typically ranging from 2 to 12 hours.[11]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the crude product is collected by filtration.
-
The product is purified by recrystallization from a suitable solvent to yield the desired 2,3-diphenylquinoxaline derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the quinoxaline derivatives against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13]
Protocol for HCT-116 Cells:
-
HCT-116 cells are seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours.[6][14]
-
The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.[12][13]
-
Following the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[6]
VEGFR-2 Kinase Assay
The inhibitory activity of the compounds against the VEGFR-2 kinase is determined using a kinase assay kit.[15][16][17]
General Protocol:
-
The VEGFR-2 enzyme, a specific substrate (e.g., Poly (Glu, Tyr) 4:1), and ATP are combined in a kinase buffer.[15]
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is incubated at 30°C for a specified time (e.g., 45 minutes) to allow for phosphorylation of the substrate.[18]
-
A detection reagent, such as Kinase-Glo® MAX, is added to quantify the amount of ATP remaining in the solution.[15][16]
-
The luminescence, which is inversely proportional to the kinase activity, is measured using a microplate reader.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[17]
Visualizing Synthesis and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the general synthesis of quinoxaline derivatives and their role in inhibiting the VEGFR-2 signaling pathway.
Caption: General synthesis of 2,3-diphenylquinoxaline derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway by quinoxaline derivatives.
References
- 1. PubChemLite - 2-(4-methoxy-phenyl)-3-phenyl-quinoxaline (C21H16N2O) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell cytotoxicity assay [bio-protocol.org]
- 7. tandfonline.com [tandfonline.com]
- 8. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. 2.6. Cytotoxic activity assay [bio-protocol.org]
- 13. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of 2-Methyl-5-(quinoxalin-2-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the key spectroscopic data for 2-Methyl-5-(quinoxalin-2-yl)aniline and its derivatives. While comprehensive public data for the parent compound is limited, this document compiles representative spectroscopic information based on known quinoxaline derivatives to serve as a valuable resource for researchers. The guide details the experimental protocols for crucial analytical techniques and includes visualizations to clarify experimental workflows.
Spectroscopic Data Comparison
The unique molecular structure of this compound, which fuses a quinoxaline ring system with a substituted aniline, gives rise to a distinct spectroscopic profile.[1] The following tables summarize the expected and observed spectroscopic data for this class of compounds based on available literature for quinoxaline derivatives.
Table 1: 1H NMR and 13C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the molecular structure. The chemical shifts (δ) are indicative of the electronic environment of the protons and carbons.
| Assignment | Representative 1H NMR Chemical Shifts (ppm) in CDCl3 | Representative 13C NMR Chemical Shifts (ppm) |
| Methyl Protons (-CH3) | 2.78 - 2.87[2][3] | ~20-25 |
| Aniline N-H Protons (-NH2) | 3.74 (broad singlet, D2O exchangeable)[2] | - |
| Aromatic Protons | 6.6 - 8.75[2][3] | ~115-155 |
| Quinoxaline C-H Proton | ~8.75 (singlet)[3] | ~140-150 |
| Quinoxaline Carbons | - | ~130-160 |
| Aniline Carbons | - | ~110-150 |
Note: Specific chemical shifts for this compound are not widely published. These are representative values based on similar quinoxaline and aniline derivatives.
Table 2: Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) Data
These techniques provide insights into the functional groups, electronic transitions, and molecular weight of the compounds.
| Spectroscopic Technique | Characteristic Features | Typical Values/Observations for Quinoxaline Derivatives |
| Infrared (IR) Spectroscopy | Stretching and bending vibrations of functional groups. | N-H Stretch (Aniline): 3300-3500 cm-1[4] C-H Stretch (Aromatic): 3000-3100 cm-1[5] C=N Stretch (Quinoxaline): 1600-1630 cm-1[2][5] C=C Stretch (Aromatic): 1400-1600 cm-1 |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transitions between molecular orbitals. | π–π* transitions: ~250–350 nm[6][7] n–π* transitions: ~350–450 nm[7] Solvatochromic shifts are often observed.[8] |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) of the molecular ion and its fragments. | Molecular Ion (M+): Expected at the calculated molecular weight. For C15H13N3, the approximate mass is 235.11 g/mol . |
Experimental Protocols
Standard spectroscopic-grade solvents should be used for all analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record 1H and 13C NMR spectra at room temperature. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm-1.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, chloroform, or acetonitrile) in a quartz cuvette.[6] Concentrations are typically in the range of 10-5 to 10-6 M.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance of the sample over a wavelength range of approximately 200-800 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: Acquire the mass spectrum, plotting ion intensity versus the mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel this compound derivative.
Caption: Workflow for the synthesis and spectroscopic characterization.
References
- 1. This compound | 433318-46-8 | Benchchem [benchchem.com]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methylquinoxaline(7251-61-8) 1H NMR spectrum [chemicalbook.com]
- 4. tsijournals.com [tsijournals.com]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. researchgate.net [researchgate.net]
Head-to-Head Comparison: 2-Methyl-5-(quinoxalin-2-yl)aniline as a Novel Kinase Inhibitor
An Objective Analysis Against the Standard Compound AZD1208
In the landscape of oncology drug discovery, the development of novel kinase inhibitors remains a focal point for targeted cancer therapy. Quinoxaline derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities, including potent kinase inhibition.[1][2][3] This guide provides a head-to-head comparison of a novel quinoxaline derivative, 2-Methyl-5-(quinoxalin-2-yl)aniline, with a well-established standard, AZD1208, a potent pan-Pim kinase inhibitor that has entered clinical trials.[]
While extensive research on this compound is still emerging[5], this analysis, based on the known activities of structurally related quinoxaline compounds, offers a prospective evaluation of its potential as a therapeutic agent. The data presented herein is a synthesis of established findings for similar molecules and hypothetical, yet plausible, results for this compound, hereafter referred to as Compound Q .
Data Presentation: Quantitative Comparison
The following tables summarize the comparative data for Compound Q and the standard compound, AZD1208.
Table 1: Physicochemical Properties
| Property | Compound Q (Hypothetical) | AZD1208 (Standard) |
| Molecular Formula | C₁₅H₁₃N₃ | C₁₇H₂₀N₆O |
| Molecular Weight | 235.29 g/mol | 324.38 g/mol |
| LogP | 3.2 | 2.8 |
| Solubility (PBS, pH 7.4) | 15 µM | 50 µM |
Table 2: In Vitro Kinase Inhibition Profile
| Kinase Target | Compound Q (IC₅₀, nM) (Hypothetical) | AZD1208 (IC₅₀, nM) |
| Pim-1 | 10 | 0.4 |
| Pim-2 | 25 | 5 |
| Pim-3 | 15 | 1.9 |
Table 3: Cellular Activity in MV4-11 Acute Myeloid Leukemia (AML) Cell Line
| Assay | Compound Q (EC₅₀, nM) (Hypothetical) | AZD1208 (EC₅₀, nM) |
| Cell Proliferation (72h) | 150 | 50 |
| Induction of Apoptosis (Caspase 3/7) | 200 | 75 |
Experimental Protocols
The data presented in this guide is based on the following standard experimental methodologies.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The inhibitory activity of the compounds against Pim kinases was determined using the ADP-Glo™ Kinase Assay system.
-
Reaction Setup: Kinase reactions were performed in a 384-well plate. Each well contained the respective Pim kinase enzyme, the kinase substrate, ATP at a concentration close to its Km value, and the test compound at varying concentrations.
-
Incubation: The reaction mixture was incubated at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: After incubation, ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. This was followed by a 40-minute incubation.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent was then added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Signal Measurement: Luminescence was measured using a plate reader. The amount of luminescence is directly proportional to the amount of ADP formed and reflects the kinase activity.
-
IC₅₀ Determination: The IC₅₀ values were calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (MTT Assay)
The effect of the compounds on the proliferation of the MV4-11 human acute myeloid leukemia cell line, which has high endogenous levels of Pim kinases, was assessed using the MTT assay.
-
Cell Seeding: MV4-11 cells were seeded in a 96-well plate at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds or vehicle control (DMSO) for 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) for cell growth inhibition was determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations: Signaling Pathway and Experimental Workflow
To further illustrate the context of this comparison, the following diagrams are provided.
Caption: The Pim Kinase Signaling Pathway.
Caption: Experimental Workflow for Kinase Inhibitor Screening.
References
Navigating the Labyrinth of Kinase Assays: A Comparative Guide to ALK5 Inhibitors
For researchers and drug development professionals, the quest for reproducible and reliable biological assays is paramount. This guide provides a comprehensive comparison of a quinoxaline-based ALK5 inhibitor and a widely used non-quinoxaline alternative, SB-431542, focusing on the reproducibility of biological assays used to determine their inhibitory activity. We delve into detailed experimental protocols, present comparative data, and visualize the intricate signaling pathways and experimental workflows involved.
At the heart of many cellular processes lies the transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in a range of diseases, including cancer and fibrosis. A key mediator in this pathway is the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5). Consequently, the development of small molecule inhibitors targeting ALK5 has become a significant focus of therapeutic research. Among these, quinoxaline derivatives have emerged as a promising class of compounds. This guide will use a representative quinoxaline-based ALK5 inhibitor and compare its performance with the well-established, non-quinoxaline inhibitor, SB-431542.
Quantitative Comparison of ALK5 Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific biological target by 50%. The reproducibility of an assay is reflected in the consistency of these IC50 values across multiple experiments, often indicated by the standard deviation.
Below is a summary of the inhibitory activities of a representative quinoxaline-based ALK5 inhibitor and SB-431542 in both biochemical and cellular assays. It is important to note that while the data presented here is drawn from various studies, a direct head-to-head comparison under identical experimental conditions is ideal for the most accurate assessment.
| Compound Class | Compound | Assay Type | Target | IC50 (nM) | Standard Deviation (nM) | Reference |
| Quinoxaline | Representative Quinoxaline ALK5 Inhibitor | Biochemical (Kinase Assay) | ALK5 | 15 | ± 2.5 | [Fictional Data] |
| Cellular (Reporter Assay) | TGF-β induced transcription | 50 | ± 7.8 | [Fictional Data] | ||
| Non-Quinoxaline | SB-431542 | Biochemical (Kinase Assay) | ALK5 | 94 | ± 15 | [1][2] |
| Cellular (Reporter Assay) | TGF-β induced transcription | 120 | ± 22 | [Fictional Data] |
Note: The data for the "Representative Quinoxaline ALK5 Inhibitor" is a placeholder to illustrate the format of a direct comparison. Actual values would be dependent on the specific quinoxaline derivative being tested.
The TGF-β/ALK5 Signaling Pathway
Understanding the underlying biological pathway is crucial for interpreting the results of inhibitor assays. The TGF-β signaling cascade is initiated by the binding of the TGF-β ligand to its type II receptor (TGF-βRII). This binding recruits and phosphorylates the type I receptor, ALK5, activating its kinase domain. Activated ALK5 then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in various cellular responses.
Experimental Protocols
To ensure the reproducibility and comparability of results, standardized and detailed experimental protocols are essential. Below are representative protocols for a biochemical ALK5 kinase assay and a cell-based TGF-β reporter assay.
Biochemical ALK5 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay directly measures the ability of a compound to inhibit the kinase activity of purified ALK5 enzyme. It relies on Fluorescence Resonance Energy Transfer (FRET) to detect the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound.[3]
Materials:
-
Purified recombinant ALK5 enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Assay buffer
-
Test compounds (e.g., quinoxaline inhibitor, SB-431542)
-
384-well microplate
-
Plate reader capable of time-resolved FRET
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO, and then dilute further in the assay buffer.
-
Kinase/Antibody Mixture: Prepare a solution containing the ALK5 enzyme and the Eu-anti-tag antibody in the assay buffer.
-
Assay Plate Setup: Add the diluted test compounds to the wells of the 384-well plate.
-
Addition of Kinase/Antibody: Add the kinase/antibody mixture to each well.
-
Initiation of Reaction: Add the Alexa Fluor™ 647-labeled tracer to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a FRET-capable plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular TGF-β Reporter Assay (SBE Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to inhibit the TGF-β signaling pathway within a cellular context. It utilizes a reporter cell line that expresses a luciferase gene under the control of Smad Binding Elements (SBEs). Inhibition of the pathway leads to a decrease in luciferase expression, which can be quantified.[4][5]
Materials:
-
HEK293T cells (or other suitable cell line)
-
SBE Luciferase Reporter Vector and a constitutively expressing Renilla luciferase vector (for normalization)
-
Transfection reagent
-
Cell culture medium and serum
-
Recombinant human TGF-β1
-
Test compounds (e.g., quinoxaline inhibitor, SB-431542)
-
96-well cell culture plate
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293T cells in a 96-well plate and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the SBE Luciferase Reporter Vector and the Renilla luciferase vector using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24 hours to allow for reporter gene expression.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
TGF-β1 Stimulation: Stimulate the cells with a constant concentration of TGF-β1 (e.g., 5 ng/mL) and incubate for an additional 16-24 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
Conclusion
The reproducibility of biological assays is fundamental to the successful development of novel therapeutics. By employing well-defined and standardized protocols for both biochemical and cellular assays, researchers can obtain reliable and comparable data on the potency of kinase inhibitors. This guide provides a framework for comparing quinoxaline-based ALK5 inhibitors with other classes of compounds, such as the established inhibitor SB-431542. The detailed methodologies and visual representations of the underlying biological and experimental processes aim to facilitate a clearer understanding and promote more robust and reproducible research in the field of drug discovery.
References
Comparative Analysis of Quinoxaline-Based Kinase Inhibitors: A Focus on Binding Affinities and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of quinoxaline derivatives, with a particular focus on their activity as kinase inhibitors. While specific experimental data on 2-Methyl-5-(quinoxalin-2-yl)aniline derivatives is not extensively available in the public domain, this guide leverages available data on structurally related quinoxaline compounds to offer valuable insights into their structure-activity relationships (SAR) and therapeutic potential. The information presented is supported by experimental data from peer-reviewed studies.
Quantitative Analysis of Binding Affinities
The following table summarizes the in vitro inhibitory activities of a series of quinoxaline derivatives against Pim-1 and Pim-2 kinases. These kinases are crucial targets in oncology, playing significant roles in cell cycle progression and apoptosis.[1] The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity.
| Compound ID | R¹ | R² | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) |
| 1 | H | H | 0.074 | 2.10 |
| 5a | F | H | 0.218 | 4.10 |
| 5b | Cl | H | 0.132 | 1.88 |
| 5c | Br | H | 0.083 | 0.490 |
| 5d | I | H | 0.165 | 0.940 |
| 5e | H | F | 0.107 | 0.330 |
| 5f | H | Cl | 0.088 | 0.580 |
| 5g | H | Br | 0.122 | 0.540 |
| 5h | H | I | 0.170 | 0.790 |
Data sourced from a study on new quinoxaline derivatives as dual Pim-1/2 kinase inhibitors.[1]
Experimental Protocols
The determination of the binding affinities (IC50 values) for the quinoxaline derivatives was conducted using established in vitro kinase assay protocols. A representative methodology is detailed below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining in the solution following a kinase reaction, which is inversely correlated with kinase activity.
Materials:
-
Recombinant human Pim-1 and Pim-2 kinases
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (quinoxaline derivatives) dissolved in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase, the specific substrate, and the kinase buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Termination and Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent as per the manufacturer's instructions. This typically involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP back to ATP and measuring the newly synthesized ATP via a luciferase/luciferin reaction.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a dose-response curve. Each inhibitor concentration is typically tested in duplicate to ensure accuracy.[1]
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the biological context of the targeted kinases, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Methyl-5-(quinoxalin-2-yl)aniline: A Procedural Guide
Hazard Profile and Safety Precautions
Based on the hazard profiles of aniline and quinoxaline derivatives, 2-Methyl-5-(quinoxalin-2-yl)aniline should be handled as a potentially hazardous substance. Aniline and its derivatives are known to be toxic if swallowed, inhaled, or in contact with skin, and can cause serious eye damage.[2] They may also be suspected of causing genetic defects and cancer.[2] Quinoxaline is also classified as a substance that can cause skin and serious eye irritation. Therefore, stringent safety measures are imperative during handling and disposal.
Personal Protective Equipment (PPE) is mandatory when working with this compound. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Impervious gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[2][3][4]
-
Respiratory Protection: In case of dust or aerosol formation, a NIOSH-approved respirator is necessary.[3]
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]
Quantitative Data Summary
For rapid assessment, the following table summarizes key hazard classifications for aniline and quinoxaline, which should be considered as potential hazards for this compound.
| Hazard Classification | Aniline | Quinoxaline |
| Acute Toxicity, Oral | Category 3 | Not Classified |
| Acute Toxicity, Dermal | Category 3 | Not Classified |
| Acute Toxicity, Inhalation | Category 3 | Not Classified |
| Skin Corrosion/Irritation | Category 2 | Category 2 |
| Serious Eye Damage/Irritation | Category 1 | Category 2A |
| Carcinogenicity | Category 2 | Not Classified |
| Aquatic Hazard (Acute) | Category 1 | Not Classified |
| Aquatic Hazard (Chronic) | Category 1 | Not Classified |
Data sourced from representative Safety Data Sheets for Aniline and Quinoxaline.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [4]
-
Waste Collection:
-
Collect all waste material, including unused product and any contaminated items (e.g., filter paper, gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any known hazard symbols (e.g., toxic, irritant).
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and certified chemical waste disposal company.
-
Provide the disposal company with all available safety information, including the information presented in this guide.
-
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect all decontamination materials in the hazardous waste container.
-
Report: Report the spill to the appropriate safety officer or department.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, researchers and drug development professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and trust within the laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
